Product packaging for Raloxifene N-oxide(Cat. No.:CAS No. 195454-31-0)

Raloxifene N-oxide

Cat. No.: B135816
CAS No.: 195454-31-0
M. Wt: 489.6 g/mol
InChI Key: KNADIZJVEMEXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27NO5S B135816 Raloxifene N-oxide CAS No. 195454-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNADIZJVEMEXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173218
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195454-31-0
Record name Raloxifene N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Raloxifene N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of postmenopausal osteoporosis and in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] As with many pharmaceuticals, understanding its metabolic fate and the properties of its metabolites is crucial for a complete toxicological and pharmacological profile. Raloxifene N-oxide is a primary oxidative degradation product of Raloxifene.[3] The formation of this N-oxide can occur during manufacturing and storage, particularly in the presence of certain excipients, and it is also a potential metabolite in vivo.[4] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies pertaining to this compound, aimed at supporting further research and development in this area.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone[5]
Synonyms Raloxifene EP Impurity C, USP Raloxifene Related Compound C
CAS Number 195454-31-0
Molecular Formula C28H27NO5S
Molecular Weight 489.58 g/mol
Appearance Solid-
Melting Point >180°C (decomposes)-
pKa (Predicted) 8.82 ± 0.15-
Solubility Data not available. For Raloxifene HCl: Soluble in DMSO (15 mg/mL); sparingly soluble in methanol (0.1 mg/mL) and aqueous buffers.-
SMILES C1CC--INVALID-LINK--(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-]

Chemical Structure

This compound retains the core benzothiophene structure of the parent molecule, with the key modification being the oxidation of the nitrogen atom within the piperidine ring.

  • Core Structure: A 2-phenyl-3-aroylbenzothiophene scaffold.

  • Key Functional Groups: Two phenolic hydroxyl groups, a ketone, an ether linkage, and a piperidine N-oxide.

Experimental Protocols

Synthesis of this compound

While this compound is primarily known as a degradation product, a targeted synthesis is necessary for detailed characterization and biological evaluation. Based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the oxidation of Raloxifene using a suitable oxidizing agent such as hydrogen peroxide.

Objective: To synthesize this compound from Raloxifene.

Materials:

  • Raloxifene hydrochloride

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or another suitable solvent

  • Sodium bicarbonate or a weak base (for neutralization if starting with the hydrochloride salt)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • If starting with Raloxifene hydrochloride, dissolve it in a suitable solvent and neutralize with a stoichiometric amount of a weak base like sodium bicarbonate to obtain the free base.

  • Dissolve the Raloxifene free base in a suitable solvent such as methanol.

  • To the stirred solution, add a slight excess of 30% hydrogen peroxide dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up by quenching any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite).

  • The product can be extracted into an organic solvent like dichloromethane.

  • The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Purification and Analysis by HPLC

High-performance liquid chromatography is the method of choice for the purification and analysis of this compound.

Objective: To purify and analyze this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase (representative example):

  • A gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Inject the sample onto the column.

  • Run a gradient elution to separate this compound from the starting material and any byproducts.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the fraction corresponding to the this compound peak.

  • The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the compound.

Signaling Pathways of the Parent Compound, Raloxifene

The biological activity of this compound has not been extensively reported. However, understanding the signaling pathways of the parent compound, Raloxifene, provides a critical framework for hypothesizing and investigating the potential biological effects of its N-oxide metabolite. Raloxifene's primary mechanism of action is through its interaction with estrogen receptors, leading to downstream effects, including the modulation of nitric oxide signaling.

Estrogen Receptor Signaling Pathway

Raloxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors (ERα and ERβ).

Estrogen_Receptor_Signaling Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Tissue-Specific Biological Effects (Bone, Breast, Uterus) Gene_Transcription->Biological_Effects Leads to

Caption: Generalized Estrogen Receptor Signaling Pathway for Raloxifene.

Nitric Oxide Signaling Pathway

In certain tissues, particularly the endothelium, Raloxifene exhibits estrogen-agonist activity, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Nitric_Oxide_Signaling cluster_endothelial_cell Endothelial Cell Raloxifene Raloxifene ER_alpha Estrogen Receptor α (ERα) Raloxifene->ER_alpha Activates PI3K PI3K ER_alpha->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: Raloxifene-mediated Activation of the eNOS/NO Signaling Pathway.

Experimental Workflow for Investigating Biological Activity

To elucidate the biological activity of this compound, a systematic experimental workflow is required. This would typically involve in vitro assays to assess its interaction with the primary target of the parent compound, the estrogen receptor, and its downstream effects.

Experimental_Workflow Start Synthesized & Purified This compound ER_Binding_Assay Estrogen Receptor Binding Assay (Competitive) Start->ER_Binding_Assay Reporter_Gene_Assay ER-Mediated Reporter Gene Assay Start->Reporter_Gene_Assay eNOS_Activity_Assay eNOS Activity Assay in Endothelial Cells Start->eNOS_Activity_Assay Data_Analysis Data Analysis & Comparison to Raloxifene ER_Binding_Assay->Data_Analysis Reporter_Gene_Assay->Data_Analysis NO_Production_Assay Nitric Oxide Production Measurement eNOS_Activity_Assay->NO_Production_Assay NO_Production_Assay->Data_Analysis Conclusion Determine Biological Activity Profile Data_Analysis->Conclusion

Caption: Proposed Workflow for Evaluating the Biological Activity of this compound.

Conclusion and Future Directions

This compound is an important molecule in the context of the overall profile of Raloxifene. While its fundamental chemical structure is well-defined, there are significant gaps in our understanding of its physicochemical properties and, most critically, its biological activity. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to further investigate this compound. Future studies should focus on obtaining experimental data for its solubility and pKa, developing a validated and scalable synthesis, and, most importantly, conducting in vitro and in vivo studies to determine its estrogen receptor binding affinity and its effects on relevant signaling pathways. Such data will be invaluable for a comprehensive risk-benefit assessment of Raloxifene and for the development of future generations of SERMs.

References

Raloxifene N-oxide: A Primary Degradation Product - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a selective estrogen receptor modulator (SERM), is widely used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] Like all pharmaceutical compounds, raloxifene is susceptible to degradation, which can impact its efficacy and safety. One of the primary degradation products identified under oxidative stress conditions is Raloxifene N-oxide. This technical guide provides a comprehensive overview of this compound, including its formation, quantitative analysis, and the experimental protocols for its study. Furthermore, it delves into the known signaling pathways of the parent compound, Raloxifene, to provide context for the potential biological implications of its degradation products.

Introduction to Raloxifene and its Degradation

Raloxifene is a second-generation SERM that exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[2][3] This tissue-selective activity makes it a valuable therapeutic agent. The stability of a drug product is a critical quality attribute, and understanding its degradation pathways is essential for ensuring its safety and efficacy. Forced degradation studies are employed to identify potential degradation products that may form under various stress conditions, such as exposure to light, heat, humidity, and oxidizing agents.

This compound: Formation and Identification

This compound has been identified as a significant degradation product of Raloxifene, particularly under oxidative stress conditions. The formation of the N-oxide occurs at the piperidine nitrogen atom of the Raloxifene molecule.

Quantitative Data on Raloxifene Degradation

Forced degradation studies have provided quantitative insights into the formation of degradation products under various stress conditions. The following tables summarize the degradation of Raloxifene, with a focus on conditions leading to the formation of this compound.

Table 1: Summary of Forced Degradation Studies of Raloxifene Hydrochloride

Stress ConditionTime% Degradation of RaloxifeneReference
Acidic (0.1 M HCl)24 hrs3.35%[4]
Basic (0.1 M NaOH)24 hrs7.92%
**Oxidative (3% H₂O₂) **30 min 11.27% ****
Photolysis (UV Chamber)6 hrs5.03%
Thermal (Hot air oven)6 hrs1.59%

Table 2: Oxidative Degradation of Raloxifene Hydrochloride

Oxidizing AgentDrug Decomposition (%)ObservationReference
Not specified2.53%One major degradant observed

Note: While the studies confirm the formation of degradation products under oxidative stress, the explicit quantification of this compound as a percentage of the total degradants is not always provided.

Experimental Protocols

Forced Degradation Study (Oxidative Stress)

This protocol outlines a general procedure for inducing the degradation of Raloxifene to form this compound.

Objective: To generate and analyze the degradation products of Raloxifene under oxidative stress.

Materials:

  • Raloxifene Hydrochloride

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a standard stock solution of Raloxifene Hydrochloride in methanol.

  • To 1 ml of the standard stock solution, add 1 ml of 3% H₂O₂.

  • Dilute the mixture to a suitable volume with the mobile phase.

  • Keep the solution for a specified period (e.g., 30 minutes to 6 hours) at room temperature.

  • Analyze the stressed sample by HPLC to determine the percentage of degradation and identify the degradation products.

Laboratory Preparation of this compound

This protocol is based on the reported laboratory synthesis of this compound for impurity profiling.

Objective: To synthesize this compound for use as a reference standard.

Materials:

  • Raloxifene Hydrochloride

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve Raloxifene Hydrochloride in a suitable solvent system (e.g., a mixture of DCM and methanol).

  • Slowly add a solution of m-CPBA in DCM to the Raloxifene solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion of the reaction, the this compound can be isolated and purified using standard chromatographic techniques.

Signaling Pathways of Raloxifene

Understanding the signaling pathways of the parent drug, Raloxifene, is crucial for postulating the potential biological effects of its degradation products. The biological activity of this compound has not been extensively reported in the scientific literature. Therefore, the following diagrams illustrate the known pathways of Raloxifene.

Estrogen Receptor Signaling

Raloxifene's primary mechanism of action involves binding to estrogen receptors α (ERα) and β (ERβ). This interaction leads to tissue-specific agonist or antagonist effects.

EstrogenReceptorSignaling Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to ERE Estrogen Response Element (DNA) ER->ERE Binds to GeneTranscription Gene Transcription (Agonist/Antagonist Effects) ERE->GeneTranscription Regulates

Caption: Raloxifene binds to estrogen receptors, which then regulate gene transcription.

Non-Genomic Signaling: Nitric Oxide Production

Raloxifene can also elicit rapid, non-genomic effects, such as the stimulation of nitric oxide (NO) production in endothelial cells. This is mediated through the activation of endothelial nitric oxide synthase (eNOS).

NOSignaling cluster_membrane Cell Membrane ER_mem Membrane ER PI3K PI3K ER_mem->PI3K Activates Raloxifene Raloxifene Raloxifene->ER_mem Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces

Caption: Raloxifene stimulates nitric oxide production via a non-genomic pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of degradation products like this compound.

DegradationWorkflow Start Start: Raloxifene Drug Substance/Product ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation HPLC_Analysis HPLC Analysis (Separation of Degradants) ForcedDegradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Mass Identification) HPLC_Analysis->LCMS_Analysis Isolation Isolation of Degradation Product (e.g., Preparative HPLC) LCMS_Analysis->Isolation Characterization Structural Characterization (NMR, IR, etc.) Isolation->Characterization End End: Identified Degradation Product (this compound) Characterization->End

Caption: Workflow for the analysis of Raloxifene degradation products.

Biological Activity of this compound

At present, there is a lack of publicly available scientific literature detailing the biological activity of this compound. It is unknown whether this primary degradation product retains any affinity for estrogen receptors or exhibits any pharmacological effects, either agonistic or antagonistic. Further research is required to elucidate the potential physiological impact of this compound.

Conclusion

This compound is a key degradation product of Raloxifene formed under oxidative conditions. This guide has provided a summary of its formation, methods for its preparation and analysis, and an overview of the signaling pathways of its parent compound. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug development and quality control. A significant knowledge gap remains concerning the biological activity of this compound, highlighting an important area for future investigation.

References

Formation of Raloxifene N-oxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the oxidative degradation pathway of Raloxifene, focusing on the formation of its N-oxide impurity during forced degradation studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying chemistry, analytical methodologies, and stability considerations.

Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women.[1][2] As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and regulatory compliance. Forced degradation studies are an indispensable tool in this process, providing insights into the potential degradation pathways and the formation of impurities under various stress conditions. A primary degradation product of Raloxifene, particularly under oxidative stress, is Raloxifene N-oxide.[3] This guide delves into the formation of this specific impurity, offering detailed experimental protocols and data presentation to aid in its identification and control.

The Chemistry of this compound Formation

Raloxifene is susceptible to oxidation, leading to the formation of this compound as a principal degradation product.[3] The piperidine nitrogen atom in the Raloxifene molecule is the primary site of oxidation, resulting in the corresponding N-oxide. This transformation can be induced by various oxidizing agents and is a key reaction to monitor during stability testing. The presence of peroxide impurities in excipients has also been shown to promote the generation of this compound, highlighting the importance of excipient compatibility studies.[3]

Below is a diagram illustrating the chemical transformation of Raloxifene to this compound.

Raloxifene_to_N_oxide Raloxifene Raloxifene N_oxide This compound Raloxifene->N_oxide Oxidation Oxidizing_agent Oxidative Stress (e.g., H₂O₂) Oxidizing_agent->Raloxifene

Caption: Chemical conversion of Raloxifene to this compound under oxidative stress.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods. The following are detailed methodologies for subjecting Raloxifene to various stress conditions, with a focus on those leading to the formation of this compound.

General Experimental Workflow

A typical workflow for a forced degradation study of Raloxifene is depicted in the diagram below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Testing (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Raloxifene_Sample Raloxifene Sample (Bulk Drug or Formulation) Raloxifene_Sample->Acid Expose to Raloxifene_Sample->Base Expose to Raloxifene_Sample->Oxidation Expose to Raloxifene_Sample->Thermal Expose to Raloxifene_Sample->Photolytic Expose to Identification Impurity Identification & Characterization Analysis->Identification Quantification Impurity Quantification Analysis->Quantification Report Stability Report Identification->Report Quantification->Report

References

In Vitro Metabolism of Raloxifene to its N-oxide Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raloxifene, a selective estrogen receptor modulator (SERM), is primarily metabolized in vitro and in vivo via extensive first-pass glucuronidation. While minor oxidative metabolism by Cytochrome P450 3A4 (CYP3A4) has been documented, leading to the formation of reactive intermediates, the formation of Raloxifene-N-oxide as a direct enzymatic metabolite has not been extensively reported in peer-reviewed literature. However, Raloxifene-N-oxide is a known chemical entity, identified as a potential impurity and oxidative degradation product.

This technical guide provides a comprehensive overview of the known metabolic pathways of Raloxifene and presents a detailed, hypothetical framework for investigating the potential in vitro formation of Raloxifene-N-oxide. This includes protocols for the chemical synthesis of a Raloxifene-N-oxide reference standard, detailed methodologies for in vitro incubation experiments using various enzyme sources, and a robust analytical method for the detection and quantification of the putative N-oxide metabolite.

Metabolic Pathways of Raloxifene

The biotransformation of Raloxifene is dominated by Phase II conjugation reactions. However, minor Phase I oxidative pathways have been identified.

2.1 Predominant Pathway: Glucuronidation The primary route of Raloxifene metabolism is conjugation with glucuronic acid, occurring in the liver and intestines.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of two main metabolites: Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[2][3][4] Due to this extensive first-pass metabolism, the absolute bioavailability of oral Raloxifene is low, approximately 2%.[5]

2.2 Minor Pathway: CYP450-Mediated Oxidation In vitro studies have shown that Raloxifene can be a substrate for CYP3A4. This interaction, however, does not lead to simple hydroxylation as a major pathway but rather to the formation of reactive intermediates such as arene oxides or quinone methides. These reactive species can form adducts with glutathione (GSH).

2.3 Hypothetical Pathway: N-Oxidation Raloxifene possesses a tertiary amine within its piperidine ring, a common substrate for N-oxidation. This reaction is typically catalyzed by Flavin-containing monooxygenases (FMOs), a family of NADPH-dependent enzymes abundant in the liver microsomes. While not yet documented for Raloxifene, it is plausible that FMOs could catalyze the formation of Raloxifene-N-oxide. FMO3 is the most abundant FMO in the adult human liver and is a likely candidate for this biotransformation.

Raloxifene_Metabolism cluster_phase2 Predominant Pathway (Phase II) cluster_phase1_cyp Minor Pathway (Phase I) cluster_phase1_fmo Hypothetical Pathway (Phase I) Raloxifene Raloxifene Raloxifene-4'-glucuronide Raloxifene-4'-glucuronide Raloxifene->Raloxifene-4'-glucuronide UGTs Raloxifene-6-glucuronide Raloxifene-6-glucuronide Raloxifene->Raloxifene-6-glucuronide UGTs Reactive Intermediates\n(Arene Oxide, Quinone Methide) Reactive Intermediates (Arene Oxide, Quinone Methide) Raloxifene->Reactive Intermediates\n(Arene Oxide, Quinone Methide) CYP3A4 Raloxifene-N-oxide Raloxifene-N-oxide Raloxifene->Raloxifene-N-oxide FMOs (putative) GSH Adducts GSH Adducts Reactive Intermediates\n(Arene Oxide, Quinone Methide)->GSH Adducts GSH

Figure 1: Overview of Raloxifene Metabolic Pathways.

Experimental Protocols

To investigate the formation of Raloxifene-N-oxide in vitro, a synthesized reference standard is mandatory for analytical method development and quantification.

3.1 Chemical Synthesis of Raloxifene-N-oxide Reference Standard

This protocol is adapted from methodologies for the synthesis of tertiary amine N-oxides and known impurities of Raloxifene.

  • Objective: To synthesize Raloxifene-N-oxide from Raloxifene hydrochloride for use as an analytical standard.

  • Materials:

    • Raloxifene hydrochloride

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • 0.5% Sodium hydroxide solution

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • 1% Sodium thiosulphate solution

    • Purified water

  • Procedure:

    • Dissolve 2g of Raloxifene hydrochloride in a mixture of 40ml of DCM, 20ml of MeOH, and 10ml of 0.5% sodium hydroxide solution.

    • Slowly add a solution of 2.5g of m-CPBA in 20ml of DCM to the reaction mixture.

    • Dilute the mixture with an additional 20ml of MeOH and stir for 24 hours at room temperature.

    • Monitor the reaction progress by HPLC until completion.

    • Quench the reaction by adding 10ml of 1% sodium thiosulphate solution and stir for one hour.

    • Filter the resulting solid precipitate and wash thoroughly with purified water.

    • Dry the solid to obtain Raloxifene-N-oxide.

    • Confirm the identity and purity of the product using LC-MS, ¹H-NMR, and Mass Spectrometry.

3.2 In Vitro Incubation for N-Oxide Metabolite Formation

This protocol outlines a typical procedure for assessing metabolic stability and identifying metabolites using human liver microsomes (HLM) or S9 fractions.

  • Objective: To determine if Raloxifene is metabolized to Raloxifene-N-oxide by human liver enzymes.

  • Materials:

    • Pooled Human Liver Microsomes (or S9 fraction)

    • Raloxifene

    • Raloxifene-N-oxide standard (from protocol 3.1)

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

    • Internal Standard (IS) for LC-MS/MS analysis (e.g., Raloxifene-d4)

  • Procedure:

    • Preparation: Prepare stock solutions of Raloxifene and Raloxifene-N-oxide in a suitable solvent (e.g., DMSO or Methanol). Prepare working solutions by diluting the stocks in the incubation buffer.

    • Incubation Mixture: In microcentrifuge tubes, prepare the following incubation mixtures on ice:

      • Test Incubation: Phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and Raloxifene (e.g., 1 µM final concentration).

      • Negative Control (No Cofactor): Same as the test incubation but replace the NADPH regenerating system with buffer.

      • Negative Control (No Enzyme): Same as the test incubation but use heat-inactivated microsomes or buffer.

    • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the NADPH regenerating system to all tubes (except the "No Cofactor" control).

    • Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Raloxifene, N-Oxide Std) B Prepare Incubation Mix (HLM, Buffer, Raloxifene) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate & Time Sampling (0, 5, 15, 30, 60 min) D->E F Terminate with ACN + IS E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: In Vitro Incubation and Analysis Workflow.

3.3 Analytical Method: LC-MS/MS for Detection and Quantification

This method is based on established procedures for analyzing Raloxifene and its glucuronide metabolites, with added parameters for the N-oxide.

  • Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil GOLD PFP, 2.1 x 50 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-gradient elution to separate Raloxifene from its more polar metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive polarity.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte using the reference standards.

Data Presentation and Interpretation

Quantitative data from the in vitro experiments should be summarized to facilitate clear interpretation and comparison.

Table 1: Optimized SRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Raloxifene 474.2 112.1 Optimized Value
Raloxifene-N-oxide 490.2 112.1 / 474.2 Optimized Value
Raloxifene-d4 (IS) 478.2 116.1 Optimized Value
Other Metabolites TBD TBD Optimized Value

(Note: m/z values for Raloxifene-N-oxide are predicted based on its molecular weight of 489.58 g/mol and may require experimental confirmation.)

Table 2: Hypothetical Metabolic Stability of Raloxifene in HLM

Time (min) % Raloxifene Remaining N-Oxide Formation (pmol/mg protein)
0 100 0
5 Experimental Value Experimental Value
15 Experimental Value Experimental Value
30 Experimental Value Experimental Value

| 60 | Experimental Value | Experimental Value |

From this data, key kinetic parameters can be calculated if metabolite formation is observed:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism in the in vitro system.

  • Michaelis-Menten parameters (Km and Vmax): Determined by incubating a range of Raloxifene concentrations to characterize the enzyme kinetics, if the N-oxidation pathway is significant.

Conclusion

While the N-oxidation of Raloxifene is not a reported major metabolic pathway, its chemical structure suggests that such a biotransformation is plausible, likely mediated by FMOs. The experimental framework provided in this guide offers a robust starting point for researchers to definitively investigate the formation of Raloxifene-N-oxide in vitro. Successful identification and quantification of this metabolite would require the chemical synthesis of an authentic standard and the application of sensitive LC-MS/MS methodology. Such studies would contribute to a more complete understanding of Raloxifene's metabolic fate and could have implications for drug safety and interaction studies.

References

An In-depth Technical Guide to the Identification of Raloxifene N-oxide in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and characterization of Raloxifene N-oxide, a primary degradation product of the selective estrogen receptor modulator (SERM), Raloxifene. Understanding the formation and detection of this impurity is critical for ensuring the quality, safety, and efficacy of Raloxifene-containing pharmaceutical products.

Introduction to Raloxifene and the N-oxide Impurity

Raloxifene is a benzothiophene-based SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The molecule contains a piperidine ring which is susceptible to oxidation, leading to the formation of this compound. This compound is recognized as a significant impurity in both bulk drug substance and finished pharmaceutical preparations.[1][2][3][4] Regulatory authorities mandate the identification and characterization of impurities present at levels of 0.1% or higher, making the robust analysis of this compound a critical aspect of quality control.

The formation of this compound is primarily an oxidative process. Studies have shown that the presence of peroxide impurities in common pharmaceutical excipients, such as povidone and crospovidone, can significantly accelerate the degradation of Raloxifene to its N-oxide form, particularly under conditions of elevated temperature and humidity.

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the manufacturing process of the active pharmaceutical ingredient (API), the composition of the final drug product, and the storage conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Levels in Bulk Pharmaceutical Ingredients

Source of RaloxifeneAnalytical MethodPercentage of this compound (%)Reference
Laboratory BatchesHPLC0.05 - 0.1

Table 2: Formation of this compound in Forced Degradation and Stability Studies

Stress ConditionRaloxifene FormulationDurationTemperatureResulting this compound (%)Reference
Oxidative (3.0% H2O2)Raloxifene HCl Bulk Drug12 hoursAmbientSignificant degradation observed
Binary Mixture with Crospovidone (Wet Blending)Raloxifene HCl6 months40°CIncreased formation compared to dry blend
Binary Mixture with Povidone (Wet Blending)Raloxifene HCl6 months40°CIncreased formation compared to dry blend
Binary Mixture with Magnesium Stearate (Wet Blending)Raloxifene HCl6 months40°CN-oxide generation observed
Binary Mixture with Tween 80 (Wet Blending)Raloxifene HCl6 months40°CN-oxide generation observed
Binary Mixture with Anhydrous Lactose (Wet Blending)Raloxifene HCl6 months40°CN-oxide generation observed

Experimental Protocols

Accurate identification and quantification of this compound require robust analytical methodologies and the availability of a well-characterized reference standard.

Synthesis of this compound Reference Standard

A reference standard for this compound can be synthesized in the laboratory via the oxidation of Raloxifene hydrochloride.

Materials:

  • Raloxifene hydrochloride

  • Dichloromethane (DCM)

  • Methanol

  • 0.5% Sodium hydroxide solution

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 1% Sodium thiosulphate solution

  • Water

Procedure:

  • Dissolve 2g of Raloxifene hydrochloride in a mixture of 40ml of DCM, 20ml of methanol, and 10ml of 0.5% sodium hydroxide solution.

  • Slowly add a solution of 2.5g of m-CPBA in 20ml of DCM to the reaction mixture.

  • Dilute the reaction mass with an additional 20ml of methanol and stir for 24 hours.

  • Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by adding 10ml of 1% sodium thiosulphate solution and stir for one hour.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.

High-Performance Liquid Chromatography (HPLC) Method for Identification

A gradient HPLC method can be employed to separate this compound from the parent compound and other impurities.

Chromatographic Conditions:

  • Column: Inertsil C8-3, (250 x 4.6) mm, 5µm

  • Mobile Phase A: 0.01 M KH2PO4, pH adjusted to 3.0 (±0.05) with Orthophosphoric acid or potassium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution program should be developed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 45°C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

LC-MS is used to confirm the identity of the N-oxide impurity by determining its mass-to-charge ratio (m/z).

Chromatographic Conditions:

  • Column: X-Terra RP-8, (250 x 4.6) mm

  • Mobile Phase A: 10mM ammonium formate, pH adjusted to 3.0 using formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient elution should be used.

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 280 nm, followed by mass spectrometry.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Triple quadrupole or equivalent.

  • The mass spectrum of this compound will show a molecular ion corresponding to its molecular weight (489.58 g/mol ).

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows relevant to the identification of this compound.

Caption: Oxidative degradation pathway of Raloxifene to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_identification Identification and Quantification Start Pharmaceutical Preparation (Bulk Drug or Formulation) Dissolution Dissolution in appropriate solvent (e.g., Methanol) Start->Dissolution HPLC HPLC Separation Dissolution->HPLC LCMS LC-MS Confirmation HPLC->LCMS Peak_Id Peak Identification by Retention Time Comparison with Reference Standard HPLC->Peak_Id Mass_Spec Mass Spectral Analysis (m/z confirmation) LCMS->Mass_Spec Quantification Quantification using Calibrated Method Peak_Id->Quantification Mass_Spec->Quantification

Caption: Experimental workflow for the identification of this compound.

Factors_Leading_to_N_Oxide_Formation Raloxifene Raloxifene API N_Oxide This compound Formation Raloxifene->N_Oxide Excipients Excipients (e.g., Povidone, Crospovidone) Peroxides Peroxide Impurities Excipients->Peroxides Peroxides->N_Oxide accelerates oxidation Storage Storage Conditions (High Temperature, Humidity) Storage->N_Oxide promotes degradation

Caption: Factors influencing the formation of this compound.

Conclusion

The identification and control of this compound are essential for ensuring the quality and stability of Raloxifene pharmaceutical products. This guide has outlined the primary formation pathways, provided quantitative data on its occurrence, and detailed the experimental protocols for its synthesis and analysis. By implementing robust analytical methods and understanding the factors that contribute to the formation of this impurity, researchers and drug development professionals can effectively monitor and control its levels, thereby ensuring the safety and efficacy of Raloxifene therapies.

References

Raloxifene N-oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene N-oxide, a primary oxidative degradation product and metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, is a molecule of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of this compound, focusing on its core chemical properties, synthesis, and analytical characterization. While research on the specific biological activity of this compound is limited, its role as a significant impurity necessitates a thorough understanding of its formation and detection. This document summarizes key data, outlines experimental protocols for its preparation and analysis, and presents a logical workflow for its characterization.

Core Properties of this compound

This compound is identified by the Chemical Abstracts Service (CAS) number 195454-31-0 [1][2][3][4]. Its molecular formula is C28H27NO5S [1]. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 195454-31-0
Molecular Formula C28H27NO5S
Molecular Weight 489.58 g/mol
Synonyms Raloxifene EP Impurity C, USP Raloxifene Related Compound C

Synthesis and Characterization

The formation of this compound is a critical consideration in the stability and analysis of Raloxifene. Understanding its synthesis and the methods for its characterization are essential for quality control in drug manufacturing.

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of Raloxifene hydrochloride. The following protocol is a detailed methodology for this synthesis:

Materials:

  • Raloxifene hydrochloride

  • Dichloromethane (DCM)

  • Methanol

  • 0.5% Sodium hydroxide solution

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 1% Sodium thiosulphate solution

  • Water

Procedure:

  • Dissolve 2 grams of Raloxifene hydrochloride in a mixture of 40 mL of DCM, 20 mL of methanol, and 10 mL of 0.5% sodium hydroxide solution.

  • Slowly add a solution of 2.5 grams of m-CPBA in 20 mL of DCM to the reaction mixture.

  • Dilute the reaction mass with an additional 20 mL of methanol and stir for 24 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding 10 mL of 1% sodium thiosulphate solution and stir for one hour.

  • Filter the resulting solid and wash it with water to obtain the final product.

Analytical Characterization

The identification and quantification of this compound as an impurity are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: Inertsil C8-3, (250 x 4.6) mm, 5µm stainless steel column.

  • Mobile Phase: A gradient mixture of 0.01 M KH2PO4 (pH adjusted to 3.0 with Orthophosphoric acid or potassium hydroxide) and acetonitrile (67:33).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: X-Terra RP-8, (250 x 4.6) mm.

  • Mobile Phase: A gradient mixture of 10mM ammonium formate (pH adjusted to 3.0 with formic acid) and acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 280 nm, coupled with a mass spectrometer for mass analysis.

  • Column Temperature: 45°C.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways of this compound itself. As it is primarily considered an oxidative degradation product and impurity of Raloxifene, the majority of pharmacological studies focus on the parent compound. It is plausible that any biological activity of this compound might be significantly different from or weaker than that of Raloxifene due to the structural modification. Further research is warranted to elucidate the specific pharmacological profile of this N-oxide derivative.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of this compound, particularly in the context of its role as a pharmaceutical impurity.

Raloxifene_N_oxide_Workflow Raloxifene Raloxifene HCl Oxidation Oxidation (m-CPBA) Raloxifene->Oxidation Raloxifene_N_oxide This compound Oxidation->Raloxifene_N_oxide HPLC HPLC Analysis Raloxifene_N_oxide->HPLC LCMS LC-MS Analysis Raloxifene_N_oxide->LCMS NMR NMR Spectroscopy Raloxifene_N_oxide->NMR Data Data Interpretation & Structure Elucidation HPLC->Data LCMS->Data NMR->Data Impurity_Profiling Impurity Profiling Data->Impurity_Profiling Specification Specification Setting Impurity_Profiling->Specification

Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a key compound to consider in the development, manufacturing, and quality control of Raloxifene-based pharmaceuticals. While its own biological activity remains largely unexplored, the established protocols for its synthesis and analytical characterization are crucial for ensuring the purity and stability of the active pharmaceutical ingredient. This guide provides a foundational understanding for researchers and professionals working with Raloxifene and its related compounds. Further investigation into the pharmacological effects of this compound could reveal new insights and is an area ripe for future research.

References

Raloxifene N-oxide Reference Standard: A Technical Guide to Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the availability, purity, and analytical methodologies for the Raloxifene N-oxide reference standard. This compound is a critical reference material for researchers and pharmaceutical scientists involved in the development, manufacturing, and quality control of Raloxifene-containing drug products. It is a known impurity and a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).

Availability of this compound Reference Standard

This compound reference standard is commercially available from a variety of specialized suppliers of pharmaceutical reference standards and research chemicals. The availability and product specifications from several key suppliers are summarized in the table below. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific purity and characterization data.

SupplierProduct NameCAS NumberPurityNotes
MedchemExpressThis compound (Standard)195454-31-0Not specified, analytical standard gradeIntended for research and analytical applications.[1]
LGC StandardsThis compound195454-31-0>95% (HPLC)Available in various pack sizes.[2]
MithridionThis compoundNot specifiedNot specifiedAvailable in 5mg and 100mg quantities.[3][4]
SynThink Research ChemicalsThis compound195454-31-0High puritySupplied with a comprehensive CoA including 1H-NMR, Mass, HPLC, IR, and TGA data.[5]
Elex Biotech LLCThis compound195454-31-0Not specified-
TLC Pharmaceutical StandardsRaloxifene EP Impurity A, N-oxideNot specifiedNot specifiedListed as a related compound of Raloxifene.
Chemicea PharmaceuticalsRaloxifene EP Impurity A, N-oxideNANot specified-
ChemicalBookThis compound195454-31-095.0%-99.8%-

Physicochemical Properties and Purity Analysis

The purity of the this compound reference standard is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone
Synonyms Raloxifene EP Impurity C, USP Raloxifene Related Compound C
CAS Number 195454-31-0
Molecular Formula C28H27NO5S
Molecular Weight 489.58 g/mol
Purity Data

Most reputable suppliers provide a purity value for their this compound reference standard, which is predominantly determined by HPLC. A typical purity specification is greater than 95%. For instance, LGC Standards specifies a purity of >95% by HPLC. SynThink Research Chemicals provides a comprehensive data package that includes HPLC purity analysis along with other spectral data.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound, based on information from scientific literature and pharmacopeial monographs.

Synthesis of this compound Reference Standard

This compound can be prepared by the controlled oxidation of Raloxifene. A common method involves a forced degradation study using an oxidizing agent like hydrogen peroxide. The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Raloxifene Hydrochloride, which describes the in-situ generation of this compound for system suitability purposes.

Protocol for Oxidative Degradation to Generate this compound:

  • Dissolution: Accurately weigh approximately 6 mg of Raloxifene Hydrochloride reference standard and transfer to a 50-mL volumetric flask.

  • Solvent Addition: Add 15.0 mL of acetonitrile and 3.0 mL of water to the flask and mix to dissolve the Raloxifene Hydrochloride.

  • Oxidation: Add 5.0 mL of 30 percent hydrogen peroxide (unstabilized) to the solution.

  • Incubation: Shake the solution for approximately 30 minutes, followed by sonication for about 30 minutes. Allow the solution to stand at 30°C for at least 6 hours. During this time, a partial conversion of Raloxifene to this compound occurs.

  • Dilution: Dilute the solution to the 50.0 mL mark with the appropriate aqueous buffer (e.g., Solution A from the USP method).

Note: This procedure is intended for the generation of this compound for analytical identification and method validation. For the preparation of a purified reference standard, further purification steps such as preparative HPLC would be necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using a reversed-phase HPLC method. The following method is based on the analysis of Raloxifene and its impurities.

HPLC Method Parameters:

ParameterDescription
Column Inertsil C8-3, (250 x 4.6) mm, 5 µm or equivalent
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient A time-based gradient elution is typically employed to separate Raloxifene from its impurities, including the N-oxide. A common gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 45°C

System Suitability: The resolution between the Raloxifene peak and the this compound peak should be not less than 2.0.

Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of this compound.

LC-MS Method Parameters:

ParameterDescription
Column X-Terra RP-8, (250 x 4.6) mm or equivalent
Mobile Phase A 10 mM Ammonium formate buffer, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Ionization Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)

The expected protonated molecule [M+H]+ for this compound would be at m/z 490.16.

Visualizations

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control of a this compound reference standard.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Certification cluster_release Final Disposition start Receive Raloxifene N-oxide Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Purity Analysis dissolve->hplc lcms LC-MS Identity Confirmation hplc->lcms nmr NMR Structural Verification lcms->nmr review Review Data vs. Specifications nmr->review coa Generate Certificate of Analysis review->coa fail Reject Batch review->fail pass Release as Reference Standard coa->pass

Figure 1: Quality Control Workflow for this compound Reference Standard.
Logical Relationship of Raloxifene and its N-oxide Impurity

The following diagram illustrates the chemical relationship between Raloxifene and its N-oxide impurity, which is formed through an oxidation process.

Raloxifene_Oxidation raloxifene Raloxifene (C28H27NO4S) process Oxidation (+ [O]) raloxifene->process n_oxide This compound (C28H27NO5S) process->n_oxide

Figure 2: Formation of this compound from Raloxifene.

References

Methodological & Application

HPLC method development for Raloxifene N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of Raloxifene N-oxide

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] During its synthesis and storage, various impurities can form, one of which is this compound.[2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Method Development

The primary objective of this method development was to achieve a robust separation of Raloxifene from its N-oxide impurity with good resolution and peak shape. A reverse-phase HPLC approach was chosen due to the non-polar nature of Raloxifene.

  • Column Selection: A C18 column is a common choice for the separation of Raloxifene and its impurities and was found to be effective.[1] An Inertsil C18 column (250 mm x 4.6 mm, 5 µm particle size) was selected for this method.

  • Mobile Phase Optimization: Various combinations of mobile phase components were evaluated. A gradient elution was chosen to ensure the timely elution of both Raloxifene and the more polar N-oxide. The final optimized mobile phase consisted of a mixture of phosphate buffer and acetonitrile. The pH of the buffer was adjusted to 3.5 with orthophosphoric acid to ensure good peak shape.

  • Detection Wavelength: The UV spectrum of Raloxifene shows a maximum absorbance at approximately 284-287 nm. A detection wavelength of 287 nm was chosen for this method to ensure high sensitivity for both Raloxifene and its N-oxide.

Experimental Protocols

1. Preparation of Solutions

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

  • Standard Solution: From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the diluent.

  • Sample Preparation (Forced Degradation Sample): To generate this compound, a forced degradation study under oxidative conditions can be performed. Dissolve 100 mg of Raloxifene hydrochloride in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide and keep for 6 hours. After degradation, dilute an appropriate volume of the sample with the diluent to obtain a theoretical concentration of 100 µg/mL of Raloxifene.

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Inertsil C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH 3.5 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 287 nm
Injection Volume 20 µL

3. Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by analyzing blank, placebo, Raloxifene, and this compound standard solutions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions were also performed to demonstrate the stability-indicating nature of the method.

  • Linearity: The linearity was evaluated by analyzing a series of at least five concentrations of this compound over the range of 0.1 to 2.0 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Precision: The precision of the method was evaluated at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters were monitored after each variation.

Data Presentation

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20005800
Resolution (Raloxifene and this compound) ≥ 2.03.5
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.112543
0.2531254
0.562487
1.0125123
1.5187654
2.0250123
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
50%0.50.49599.01.11.5
100%1.01.01101.00.91.2
150%1.51.4898.71.01.4

Table 4: LOD and LOQ Values

ParameterResult
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization Start Define Analytical Objective: Quantify this compound Col_Select Column Selection (e.g., C18, C8) Start->Col_Select MP_Opt Mobile Phase Optimization (Buffer pH, Organic Modifier) Col_Select->MP_Opt Det_Param Detection Parameter Selection (Wavelength) MP_Opt->Det_Param Grad_Opt Gradient Optimization Det_Param->Grad_Opt Specificity Specificity (Forced Degradation) Grad_Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Finalized HPLC Method Robustness->Final_Method Validated Method Report Generate Application Note & Protocol Final_Method->Report

Caption: Workflow for HPLC Method Development and Validation.

Method_Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Validation Method Validation (ICH Q2(R2)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

The developed reverse-phase HPLC method is simple, specific, accurate, and precise for the determination of this compound in the presence of Raloxifene. The method was successfully validated according to ICH guidelines and can be used for routine quality control analysis and stability studies of Raloxifene.

References

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Raloxifene and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Raloxifene and its primary oxidative metabolite, Raloxifene N-oxide. The method is designed for high-throughput analysis, offering a rapid and reliable solution for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, stability testing, and quality control of Raloxifene. The developed method utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape for both analytes in a short run time. This document provides a detailed experimental protocol, data summary, and visual representations of the workflow and analyte structures.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] The chemical structure of Raloxifene is [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone.[4] During its metabolism and under oxidative stress conditions, Raloxifene can form various degradation products, with this compound being a significant metabolite.[5] Therefore, a reliable analytical method to separate and quantify Raloxifene from its N-oxide is crucial for drug development and quality control. This application note presents a validated UPLC method that is rapid, specific, and sensitive for this purpose.

Experimental

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC System equipped with a Binary Solvent Manager, Sample Manager, and a TUV detector was used.

  • Column: Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm.

  • Vials: Amber glass vials to protect the analytes from light.

  • Software: Empower 2 or equivalent chromatography data software.

Reagents and Standards
  • Raloxifene Hydrochloride: Pharmaceutical grade, with purity ≥ 99.8%.

  • This compound: Reference standard.

  • Acetonitrile: HPLC grade.

  • Formic Acid: 0.1% solution in water.

  • Water: Milli-Q or equivalent purified water.

  • Methanol: HPLC grade.

  • Ammonium Acetate: 5mM solution.

Chromatographic Conditions

A summary of the UPLC method parameters is provided in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Elution See Table 2
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm or 287 nm
Injection Volume 2 µL
Run Time 6 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.01090
5.1955
6.0955
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Raloxifene HCl and 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: For bulk drug analysis, dissolve the sample in the mobile phase to a final concentration within the calibration range. For dosage forms, an appropriate extraction method should be developed and validated.

Results and Discussion

The developed UPLC method provides a clear separation of Raloxifene and this compound. The short run time of 6 minutes allows for high-throughput analysis. The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Method Validation Summary

A summary of the expected performance of the validated method is presented in Table 3.

Table 3: Method Validation Parameters

ParameterRaloxifeneThis compound
Linearity Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the UPLC analysis of Raloxifene and this compound.

G Experimental Workflow for UPLC Analysis cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Acquisition and Analysis A Weighing of Raloxifene and this compound Standards B Preparation of Stock Solutions (1 mg/mL in Methanol) A->B C Serial Dilution to Prepare Working Standard Solutions B->C F Injection of Standards and Samples (2 µL) C->F D Preparation of Sample Solution D->F E UPLC System Setup (Column, Mobile Phase, etc.) E->F G Gradient Elution and Chromatographic Separation F->G H UV Detection at 280/287 nm G->H I Data Acquisition using Empower Software H->I J Peak Integration and Identification I->J K Quantification using Calibration Curve J->K L Report Generation K->L

Caption: A flowchart of the UPLC analysis process.

Chemical Structures

The chemical structures of Raloxifene and its N-oxide are shown below.

G Chemical Structures cluster_raloxifene Raloxifene cluster_noxide This compound Raloxifene_structure Noxide_structure Raloxifene_structure->Noxide_structure Oxidation

Caption: Raloxifene and its N-oxide metabolite.

Conclusion

The UPLC method detailed in this application note is a highly effective tool for the separation and quantification of Raloxifene and this compound. Its rapidity, specificity, and sensitivity make it suitable for a wide range of applications in the pharmaceutical industry, including routine quality control, stability studies, and pharmacokinetic analysis. The provided protocol offers a solid foundation for implementation in analytical laboratories.

References

Application Notes and Protocols for LC-MS/MS Quantification of Raloxifene N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The metabolic profile of Raloxifene is complex, with Raloxifene N-oxide being identified as a potential impurity and metabolite.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust method for extracting Raloxifene and its metabolites from complex biological matrices like plasma, offering high recovery and clean extracts.[2]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound and Raloxifene-d4 (internal standard) stock solutions

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonia solution

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Spiking: To 500 µL of the biological matrix, add the internal standard (Raloxifene-d4) to a final concentration of 10 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of this compound.

  • Pre-treatment: Add 500 µL of 4% phosphoric acid to the sample, vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonia in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are based on methods developed for the separation of Raloxifene and its impurities.[3]

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program Time (min)
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Capillary Voltage 3.5 kV.
Source Temperature 150°C.
Desolvation Temperature 400°C.
Desolvation Gas Flow 800 L/hr.
Collision Gas Argon.
MRM Transitions Compound

Note: The product ions and collision energies for this compound are proposed based on its chemical structure and common fragmentation patterns of N-oxides and may require optimization.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and must be determined during formal method validation.

Table 1: Calibration Curve Parameters
AnalyteMatrixLinearity Range (ng/mL)Weighting
This compoundHuman Plasma0.1 - 100> 0.991/x²
Table 2: Precision and Accuracy
AnalyteMatrixQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compoundHuman PlasmaLLOQ0.1< 15< 1585 - 11585 - 115
Low0.3< 15< 1585 - 11585 - 115
Mid10< 15< 1585 - 11585 - 115
High80< 15< 1585 - 11585 - 115
Table 3: Recovery and Matrix Effect
AnalyteMatrixQC LevelRecovery (%)Matrix Effect (%)
This compoundHuman PlasmaLow> 7085 - 115
High> 7085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample spike Spike with IS and Standards start->spike pretreat Pre-treatment spike->pretreat spe Solid Phase Extraction pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A schematic of the experimental workflow for the LC-MS/MS quantification of this compound.

Raloxifene Signaling Pathway

raloxifene_pathway cluster_cell Target Cell cluster_nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Tissue_Specific_Effects Tissue-Specific Effects Bone Bone (Agonist Effect) - Decreased Resorption - Increased BMD Tissue_Specific_Effects->Bone Breast_Uterus Breast/Uterus (Antagonist Effect) - Blocked Estrogen Action Tissue_Specific_Effects->Breast_Uterus

Caption: The signaling pathway of Raloxifene, a selective estrogen receptor modulator (SERM).

References

Application Note: A Stability-Indicating Assay for the Analysis of Raloxifene and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] To ensure the safety and efficacy of Raloxifene drug products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API) and quantify any impurities or degradation products that may form during manufacturing and storage. A stability-indicating assay is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products and impurities.[3]

This document provides a detailed protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Raloxifene and its process-related impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][4]

Materials and Methods

Chemicals and Reagents
  • Raloxifene Hydrochloride (Reference Standard)

  • Raloxifene Impurities (A, B, C, D) Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (HCl) (Analytical Grade)

  • Sodium Hydroxide (NaOH) (Analytical Grade)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A validated stability-indicating assay can be performed using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The conditions below are compiled from established methods.

ParameterUPLC MethodRP-HPLC Method 1RP-HPLC Method 2
Column Extended C18 (or equivalent)Inertsil C18, 4.6 x 250mm, 5µmInertsil C8, 4.6 x 150mm, 3.5µm
Mobile Phase Isocratic: 5mM Ammonium Acetate and Methanol (50:50, v/v)Isocratic: Water and Acetonitrile (20:80, v/v), pH adjusted to 3.5 with Orthophosphoric acidGradient: Mobile Phase A: 0.01M KH₂PO₄ buffer (pH 4.5), Mobile Phase B: Acetonitrile
Flow Rate 0.3 mL/min (Typical for UPLC)0.7 mL/min1.0 mL/min
Detection Wavelength 280 nm284 nm280 nm
Column Temperature Ambient or 35°CAmbientAmbient
Injection Volume 2-10 µL20 µL10 µL
Run Time < 5 minutes7 minutes~15 minutes (Gradient)
Preparation of Solutions
  • Diluent: The mobile phase is typically used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (Raloxifene): Accurately weigh and dissolve an appropriate amount of Raloxifene HCl reference standard in the diluent to obtain a known concentration (e.g., 300 µg/mL).

  • Sample Solution: Prepare the sample solution from the bulk drug or formulation to achieve a similar final concentration as the standard solution.

  • Impurity Spiked Solution: For validation, a stock solution of known impurities can be prepared and spiked into the Raloxifene sample solution to demonstrate specificity.

Experimental Protocols

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Protocol:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N - 0.5N HCl. Keep for a specified period (e.g., 12-24 hours) at room temperature or elevated temperature. Neutralize the solution with an equivalent amount of base before dilution and injection.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N - 0.5N NaOH. Keep for a specified period (e.g., 12-24 hours). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3.0% H₂O₂. Store protected from light for a specified period (e.g., 12-24 hours) before analysis.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70-80°C) for 24 hours.

  • Photolytic Degradation: Expose the drug solution in a quartz cuvette to UV light (e.g., 254 nm or 352 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze the stressed samples against a freshly prepared reference standard. The chromatograms should demonstrate sufficient resolution between Raloxifene and any degradation peaks. Peak purity analysis using a PDA/diode array detector should be performed to confirm the homogeneity of the Raloxifene peak.

Linearity

Prepare a series of at least five concentrations of Raloxifene standard solution over a range (e.g., 10-60 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Analyze samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% or 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of Raloxifene standard. The mean percentage recovery should be within an acceptable range (typically 98-102%).

Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (%RSD) should be less than 2%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on different equipment. The %RSD between the two sets of data should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the Response / Slope)

  • LOQ = 10 × (Standard Deviation of the Response / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration.

Robustness

Evaluate the method's robustness by intentionally varying critical parameters such as:

  • Mobile phase composition (e.g., ±5% organic content)

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±5°C)

  • Mobile phase pH (±0.2 units) The system suitability parameters should remain within acceptable limits for all variations.

Data Presentation and Results

Forced Degradation Results

Studies show that Raloxifene is stable under thermal, photolytic, and acidic conditions. Significant degradation is observed under basic and oxidative hydrolysis.

Stress ConditionReagent/ConditionObservation% Degradation (Approx.)
Acid Hydrolysis 0.5N HCl, 12 hrsNo significant degradation observed.< 2%
Base Hydrolysis 0.5N NaOH, 12 hrsDegradation into Impurity A and Impurity D.5-15%
Oxidative Degradation 3.0% H₂O₂, 12 hrsDegradation into Impurity C.5-10%
Thermal Degradation 70°C, 24 hrsNo significant degradation observed.< 2%
Photolytic Degradation UV light (254nm), 24 hrsNo significant degradation observed.< 2%
Method Validation Summary

The following table summarizes typical validation results for a stability-indicating Raloxifene assay.

Validation ParameterTypical Result
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD ~2 ng/mL to 0.2 µg/mL
LOQ ~6 ng/mL to 0.8 µg/mL
Robustness System suitability parameters met under all varied conditions.

Mandatory Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results prep_std Prepare Standard & Sample Solutions hplc HPLC / UPLC Analysis prep_std->hplc prep_stress Prepare Forced Degradation Samples prep_stress->hplc purity Peak Purity Assessment (PDA) hplc->purity lin Linearity hplc->lin acc Accuracy hplc->acc prec Precision hplc->prec rob Robustness hplc->rob spec Specificity purity->spec report Final Report & Data Summary spec->report lin->report acc->report prec->report rob->report

Caption: Experimental workflow for the stability-indicating assay of Raloxifene.

G Raloxifene Raloxifene ImpA Impurity A Raloxifene->ImpA  Base Hydrolysis (0.5N NaOH) ImpC Impurity C Raloxifene->ImpC Oxidative Hydrolysis (3% H₂O₂) ImpD Impurity D Raloxifene->ImpD  Base Hydrolysis (0.5N NaOH) Stable1 No Significant Degradation Raloxifene->Stable1 Acid Hydrolysis (0.5N HCl) Stable2 No Significant Degradation Raloxifene->Stable2 Thermal (70°C) Stable3 No Significant Degradation Raloxifene->Stable3 Photolytic (UV Light)

Caption: Degradation pathways of Raloxifene under forced stress conditions.

References

Application Note: Validated Stability-Indicating HPLC Method for the Quantification of Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] During its synthesis, storage, or metabolism, various related substances and degradation products can emerge, one of which is Raloxifene N-oxide. The quantification of such impurities is a critical aspect of quality control in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[3]

This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of this compound. The method is developed and validated based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[4][5] The validation protocol covers specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocols

Materials and Reagents
  • Raloxifene Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

Chromatographic System

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used. An Ultra-Performance Liquid Chromatography (UPLC) system can also be employed for improved resolution and faster run times.

Table 1: Chromatographic Conditions

Parameter Condition
Column Inertsil C8 (150 x 4.6 mm, 3.5μm) or Extended C18 (e.g., 50 x 2.1 mm, 1.7μm for UPLC)
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer, pH adjusted to 4.5
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient may be required for optimal separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30°C
Detection Wavelength 280 nm

| Injection Volume | 10 µL - 20 µL |

Preparation of Solutions
  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the impurity.

  • Sample Preparation: Accurately weigh and transfer a quantity of the test sample (e.g., 50 mg of Raloxifene HCl bulk drug) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilutions may be necessary to bring the concentration within the validated range.

Forced Degradation (Stress Studies) Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Raloxifene drug substance.

  • Acid Hydrolysis: Treat the sample with 0.5N HCl for a defined period (e.g., 12 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the sample with 0.5N NaOH for 12 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample with 3.0% H₂O₂ for 12 hours. This compound is a potential product of oxidative stress.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 70°C) for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for 24 hours.

After exposure, prepare the samples as described in section 1.3 and analyze them to assess for degradation and ensure peak purity of the analyte.

Method Validation Protocol & Results

The analytical method is validated according to ICH Q2(R2) guidelines.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system is verified.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates Greater than 2000
Resolution Resolution between Raloxifene and this compound peaks should be not less than 2.0.

| % RSD of Peak Areas | Not more than 2.0% for replicate injections |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies, where the this compound peak should be well-resolved from the main Raloxifene peak and any other degradation products. Peak purity analysis using a PDA detector is recommended.

Table 3: Summary of Forced Degradation Results

Stress Condition % Degradation of Raloxifene Observations
Acid (0.5N HCl) Variable, can be >50% Degradation observed.
Base (0.5N NaOH) Significant degradation observed. Raloxifene degraded to other impurities.
Oxidative (3.0% H₂O₂) ~2.5% - 50% This compound is a known degradant under oxidative stress.
Thermal (70°C) Stable No significant degradation observed.

| Photolytic (UV Light) | Stable | No significant degradation observed. |

Linearity and Range

The linearity of the method is established by analyzing a series of standard solutions at different concentrations.

Table 4: Linearity and Range Data for this compound

Parameter Result
Range LOQ to 150% of the specified impurity level (e.g., 0.5 µg/mL to 7.5 µg/mL)
Number of Concentrations At least 5
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Should be close to zero |

Accuracy

Accuracy is determined by performing recovery studies. The analyte (this compound) is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification level).

Table 5: Accuracy (Recovery) Data

Concentration Level Mean % Recovery Acceptance Criteria
50% 98.0% - 102.0% 90.0% - 110.0%
100% 98.0% - 102.0% 90.0% - 110.0%

| 150% | 98.0% - 102.0% | 90.0% - 110.0% |

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 6: Precision Data

Precision Type Parameter Result (% RSD) Acceptance Criteria
Repeatability %RSD for 6 replicate determinations < 5.0% ≤ 10.0% for impurities

| Intermediate Precision | %RSD across different days/analysts/equipment | < 5.0% | ≤ 10.0% for impurities |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Table 7: LOD and LOQ Values

Parameter Method Typical Value
LOD 3.3 x (Standard Deviation of Response / Slope) ~0.5 µg/mL

| LOQ | 10 x (Standard Deviation of Response / Slope) | ~1.6 µg/mL |

Robustness

Robustness is evaluated by making small, deliberate variations in method parameters and assessing the impact on the results.

Table 8: Robustness Study Parameters

Parameter Varied Variation Impact on Results
Flow Rate ± 0.1 mL/min Resolution and tailing factor remain within system suitability limits.
Mobile Phase pH ± 0.2 units Resolution and tailing factor remain within system suitability limits.

| Column Temperature | ± 5 °C | Retention times may shift slightly, but resolution remains acceptable. |

Visualizations

G Experimental Workflow for this compound Quantification prep Sample & Standard Preparation hplc HPLC/UPLC Analysis prep->hplc stress Forced Degradation (Specificity Study) stress->hplc data Data Acquisition & Integration hplc->data system_suit System Suitability Check system_suit->hplc Pre-requisite validation Method Validation (Linearity, Accuracy, Precision) report Quantification & Reporting validation->report Confirms Method data->validation Validation Data data->report Sample Data

Caption: Workflow for analytical method validation.

G ICH Q2(R2) Analytical Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD LOQ->LOD

References

Quantitative Analysis of Raloxifene N-oxide in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Raloxifene N-oxide, a potential impurity in raloxifene hydrochloride bulk drug, using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of raloxifene.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. During the synthesis and storage of raloxifene hydrochloride, various related substances or impurities can form, one of which is this compound.[1][2] Regulatory guidelines necessitate the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. This document outlines a reliable HPLC method for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents
  • Raloxifene Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (AR grade)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 0.5% Sodium Hydroxide solution

  • 1% Sodium Thiosulphate solution

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II LC System or equivalent
ColumnInertsil C8-3 (250 x 4.6 mm, 5 µm)
Mobile PhaseA mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile in a ratio of 67:33 (v/v)
Flow Rate1.0 mL/min
Column TemperatureAmbient
Detection Wavelength280 nm
Injection Volume20 µL
Preparation of Solutions

Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using Orthophosphoric Acid. Filter the solution through a 0.45 µm membrane filter and degas.

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity in the test sample. For specificity and accuracy assessments, a spiking solution can be prepared by adding a known amount of the this compound stock solution to the sample solution.

Accurately weigh about 50 mg of the Raloxifene Hydrochloride bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria. Inject the standard solution and a spiked sample solution to evaluate the system suitability. The resolution between the raloxifene peak and the this compound peak should be not less than 2.0.

Quantitative Data

The following tables summarize the typical validation parameters for the quantitative analysis of this compound.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Raloxifene peak)Not more than 2.0
Resolution (between Raloxifene and this compound peaks)Not less than 2.0
Relative Standard Deviation (RSD) of replicate injectionsNot more than 2.0%

Table 3: Method Validation Data for this compound

ParameterResult
Linearity Range0.05 - 1.5 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD %)< 2.0%

Note: The values presented in Table 3 are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in a bulk drug substance.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification A Weigh Raloxifene Bulk Drug B Dissolve and Dilute to Final Concentration A->B E Inject Sample and Standard Solutions B->E C Prepare this compound Standard Solutions D System Suitability Check C->D D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify this compound in Sample H->I

Caption: Workflow for Quantitative Analysis of this compound.

The formation of this compound is a result of the oxidation of the piperidine nitrogen in the raloxifene molecule.

G Raloxifene Raloxifene Oxidation Oxidation (e.g., m-CPBA or aerial oxidation) Raloxifene->Oxidation N_Oxide This compound Oxidation->N_Oxide

Caption: Formation of this compound from Raloxifene.

Conclusion

The described HPLC method is specific, accurate, and precise for the quantitative determination of this compound in raloxifene hydrochloride bulk drug. The method is suitable for routine quality control analysis and for monitoring the impurity profile of raloxifene during stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Note & Protocol: Synthesis of Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Raloxifene N-oxide, a known impurity and metabolite of Raloxifene. Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] The synthesis of its N-oxide impurity is crucial for analytical reference standards, impurity profiling, and toxicological studies in drug development. The protocol described herein utilizes a straightforward oxidation reaction of Raloxifene hydrochloride. This document also outlines the necessary materials, reaction conditions, and analytical methods for characterization.

Introduction

Raloxifene, with the chemical name [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone hydrochloride, is a widely prescribed SERM.[1] During its synthesis and storage, several impurities can form, one of which is this compound.[1][3] This impurity arises from the oxidation of the nitrogen atom in the piperidine ring. Regulatory bodies require the identification, characterization, and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a reliable method for the synthesis of this compound is essential for obtaining a reference standard for analytical method development and validation. The following protocol details the laboratory-scale synthesis of this compound via meta-chloroperoxybenzoic acid (m-CPBA) oxidation of Raloxifene hydrochloride.

Materials and Equipment

Material/EquipmentDescription
Starting Material
Raloxifene Hydrochloride2 g
Reagents
Dichloromethane (DCM)60 mL
Methanol40 mL
0.5% Sodium Hydroxide Solution10 mL
meta-Chloroperoxybenzoic acid (m-CPBA)2.5 g
1% Sodium Thiosulphate Solution10 mL
WaterFor washing
Equipment
Reaction Vessel (e.g., Round-bottom flask)Appropriate size
Magnetic Stirrer and Stir Bar
Funnel
Filtration apparatus (e.g., Büchner funnel)
Standard laboratory glassware

Experimental Protocol

Synthesis of this compound

  • Dissolution of Raloxifene Hydrochloride: In a suitable reaction vessel, combine 2 g of Raloxifene hydrochloride with a mixture of 40 mL of Dichloromethane (DCM), 20 mL of methanol, and 10 mL of 0.5% sodium hydroxide solution.

  • Addition of Oxidizing Agent: While stirring, slowly add a solution of 2.5 g of m-CPBA in 20 mL of DCM to the reaction mixture.

  • Reaction: Dilute the reaction mass with an additional 20 mL of methanol and continue stirring for 24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) until completion.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction mass by adding 10 mL of 1% sodium thiosulphate solution.

  • Precipitation and Isolation: Stir the mixture for one hour to allow for the formation of a solid precipitate.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with water.

  • Drying: Dry the final product. The expected final weight of this compound is approximately 1.25 g.

Characterization Data

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results
Mass Spectrometry (MS) Molecular Formula: C28H27NO5S, Molecular Weight: 489.58 g/mol .
¹H and ¹³C NMR Spectral data should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy Characteristic peaks corresponding to the functional groups of this compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and comparison of retention time with a known standard. A gradient HPLC method can be used for separation of Raloxifene and its impurities.

Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Raloxifene HCl in DCM, Methanol, and NaOH solution C Slowly add m-CPBA solution to Raloxifene HCl solution A->C B Prepare m-CPBA solution in DCM B->C D Stir for 24 hours C->D E Monitor reaction by HPLC D->E F Quench with Sodium Thiosulphate solution E->F G Stir for 1 hour to precipitate solid F->G H Filter and wash with water G->H I Dry the final product (this compound) H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

A signaling pathway is not applicable for a chemical synthesis protocol. The workflow diagram above illustrates the logical sequence of the experimental steps.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. Adherence to this protocol will enable researchers and scientists in drug development to reliably produce this important impurity for use as a reference standard in analytical testing and further scientific investigations. The characterization data is crucial for verifying the identity and purity of the synthesized compound, ensuring its suitability for its intended application.

References

Application Note: Quantification of Raloxifene and its N-oxide Impurity using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2][3] As with any active pharmaceutical ingredient (API), the presence of impurities, even in small amounts, can affect the efficacy and safety of the drug.[4] Raloxifene N-oxide is a known oxidative degradation product and a process impurity of Raloxifene.[5] Therefore, a reliable analytical method is crucial for the quantification of Raloxifene and the control of this impurity in bulk drug substances and final dosage forms. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Raloxifene and this compound, using the latter as a reference standard.

Mechanism of Action

Raloxifene exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others. It has two main isoforms, ERα and ERβ. In bone, Raloxifene acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone density. Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen.

Raloxifene_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Tissue-Specific Effects Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex ER->Complex DNA DNA (Estrogen Response Elements) Complex->DNA Translocates to Nucleus and binds to EREs Transcription Gene Transcription Modulation DNA->Transcription Bone Bone Tissue: - Inhibits Osteoclasts - Promotes Osteoblasts (Agonist Effect) Transcription->Bone Breast Breast/Uterine Tissue: - Blocks Estrogen Proliferation (Antagonist Effect) Transcription->Breast

Caption: Raloxifene's tissue-specific mechanism of action.

Chromatographic Method and Conditions

A gradient RP-HPLC method was developed for the separation and quantification of Raloxifene and this compound. The method is sensitive, specific, and stability-indicating.

ParameterCondition
Instrumentation HPLC system with a UV/Vis or Diode Array Detector
Column C8, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil C8-3, Venusil XBP C8)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program A time-based gradient can be optimized for resolution. A common starting point is 67:33 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Diluent Mobile Phase A and Acetonitrile (70:30)

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (for Raloxifene peak) Not more than 2.0
Resolution (between Raloxifene and this compound) Not less than 2.0
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for the Raloxifene peak area

Experimental Protocols

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase and Diluent B Prepare Standard Solutions (Raloxifene & N-oxide) A->B C Prepare Sample Solution (Bulk Drug/Tablets) A->C D Equilibrate HPLC System E Perform System Suitability Test (SST) D->E F Inject Standard and Sample Solutions E->F G Integrate Peak Areas F->G H Verify SST Results G->H I Calculate Impurity Content (% N-oxide) H->I

Caption: Workflow for chromatographic analysis of Raloxifene.

Protocol 1: Preparation of Standard Solutions
  • This compound Stock Solution (S1):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Dilute to the mark with diluent and mix well. This yields a concentration of approximately 100 µg/mL.

  • Raloxifene Stock Solution (S2):

    • Accurately weigh about 10 mg of Raloxifene Hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent, and mix well to obtain a concentration of about 100 µg/mL.

  • Working Standard Solution:

    • Pipette 1.0 mL of the this compound Stock Solution (S1) and 1.0 mL of the Raloxifene Stock Solution (S2) into a 10 mL volumetric flask.

    • Dilute to the mark with diluent and mix well. This solution contains approximately 10 µg/mL of each compound.

Protocol 2: Preparation of Sample Solution
  • For Bulk Drug Substance:

    • Accurately weigh about 50 mg of the Raloxifene Hydrochloride sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

    • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to get a final concentration of about 0.05 mg/mL (50 µg/mL).

  • For Tablet Dosage Form:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 50 mg of Raloxifene Hydrochloride and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.

    • Dilute to volume with diluent, mix well, and filter a portion through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

    • Dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase.

Protocol 3: Chromatographic Analysis and System Suitability
  • Set up the HPLC system according to the conditions specified in the "Chromatographic Method and Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution.

  • Evaluate the system suitability parameters. The results must meet the criteria listed in the "System Suitability" table before proceeding with sample analysis.

Protocol 4: Quantification and Data Analysis
  • Inject the prepared sample solution in duplicate.

  • Identify the peaks of Raloxifene and this compound in the sample chromatogram by comparing their retention times with those from the Working Standard Solution chromatogram.

  • Measure the peak areas for this compound in both the standard and sample solutions.

  • Calculate the percentage of this compound in the sample using the following formula:

    % this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    Where:

    • Area_Sample is the peak area of this compound in the sample solution.

    • Area_Standard is the peak area of this compound in the Working Standard Solution.

    • Conc_Standard is the concentration (in mg/mL) of this compound in the Working Standard Solution.

    • Conc_Sample is the concentration (in mg/mL) of Raloxifene Hydrochloride in the sample solution.

The described RP-HPLC method is suitable for the routine quality control analysis of Raloxifene Hydrochloride and for the quantification of its N-oxide impurity. The use of a well-characterized this compound reference standard is essential for the accuracy and reliability of these measurements, ensuring the quality and safety of the final pharmaceutical product.

References

Application Note: Bioanalytical Method for the Quantification of Raloxifene and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] It exhibits tissue-specific estrogen agonist activity in bone and antagonist activity in breast and uterine tissues.[2][3][4] Following oral administration, raloxifene is rapidly absorbed and undergoes extensive first-pass metabolism, primarily forming glucuronide conjugates. The major metabolites are raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). Due to this extensive metabolism, the absolute bioavailability of the parent drug is only about 2%.

Accurate quantification of raloxifene and its primary metabolites in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of raloxifene, R4G, and R6G in human plasma.

Signaling Pathway

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding induces a conformational change in the receptor, which then modulates the transcription of estrogen-responsive genes. The tissue-specific agonist or antagonist effect depends on the differential recruitment of coactivator and corepressor proteins to the ER target gene promoters in different cell types.

Raloxifene_Signaling_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex ER->Complex DNA Estrogen Response Element (ERE) on DNA Complex->DNA Binds to Coactivator Coactivators (e.g., in Bone) DNA->Coactivator Recruits Corepressor Corepressors (e.g., in Breast) DNA->Corepressor Recruits Agonist_Effect Agonist Effect (Gene Transcription ↑) Coactivator->Agonist_Effect Leads to Antagonist_Effect Antagonist Effect (Gene Transcription ↓) Corepressor->Antagonist_Effect Leads to

Caption: Raloxifene's tissue-specific mechanism of action.

Experimental Protocols

This protocol is based on a solid-phase extraction (SPE) cleanup followed by LC-MS/MS analysis.

Materials and Reagents
  • Raloxifene (RAL), Raloxifene-4'-glucuronide (R4G), Raloxifene-6-glucuronide (R6G) reference standards

  • Raloxifene-d4 (Internal Standard, ISTD)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., SOLAµ SCX)

Stock and Working Solutions Preparation
  • Stock Solutions (0.1 mg/mL): Separately prepare stock solutions of RAL, R4G, R6G, and Raloxifene-d4 in methanol.

  • Spiking Solutions: Prepare combined working standard solutions of RAL, R4G, and R6G by serial dilution of the stock solutions with methanol to cover the desired calibration range.

  • ISTD Working Solution: Prepare a working solution of Raloxifene-d4 in methanol.

Sample Preparation (Solid Phase Extraction - SPE)

The following protocol is adapted for a 96-well SPE plate format.

  • Pre-treatment: To 295 µL of human plasma in a microcentrifuge tube, add 20 µL of the ISTD working solution and 6 µL of the appropriate standard spiking solution (or methanol for blank samples). Add 300 µL of 2.0% formic acid in water and vortex.

  • SPE Plate Conditioning: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.

  • Loading: Load the entire pre-treated sample into the conditioned wells.

  • Washing:

    • Wash 1: Add 200 µL of water with 2.0% formic acid.

    • Wash 2: Add 200 µL of methanol.

  • Elution: Elute the analytes with two aliquots of 75 µL of methanol containing 5.0% ammonia.

  • Final Dilution: Add 50 µL of water with 6.0% formic acid to the eluted sample before injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
HPLC System Thermo Scientific™ or equivalent
Column Hypersil GOLD™ PFP (50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Program Time (min)
0.0
1.0
3.0
3.5
3.6
5.0
Mass Spectrometry
ParameterCondition
Mass Spectrometer Thermo Scientific™ TSQ Vantage™ Triple Quadrupole or equivalent
Ionization Source Heated Electrospray Ionization (HESI)
Polarity Positive
Spray Voltage 4000 V
Vaporizer Temp. 400 °C
Capillary Temp. 375 °C
Sheath Gas Pressure 45 Arb
Auxiliary Gas Pressure 12 Arb
Scan Mode Selected Reaction Monitoring (SRM)

Data Presentation

SRM Transitions and Linearity

The method is validated for linearity over the specified concentration ranges.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)
Raloxifene (RAL) 474.0112.00.02 - 2.0>0.995
Raloxifene-4'-glucuronide (R4G) 650.0474.03.0 - 300>0.996
Raloxifene-6-glucuronide (R6G) 650.0474.00.6 - 60>0.995
Raloxifene-d4 (ISTD) 478.0116.0N/AN/A
Method Validation Summary

The method demonstrates high recovery and acceptable accuracy and precision.

ParameterRaloxifene (RAL)Raloxifene-4'-glucuronide (R4G)Raloxifene-6-glucuronide (R6G)
Recovery >71%>71%>71%
LLOQ 0.02 ng/mL3.0 ng/mL0.6 ng/mL
Intra-day Precision (%RSD) <11.2%<15%<15%
Inter-day Precision (%RSD) <11.2%<15%<15%
Accuracy (%RE) -4.0% to 1.3%85-115%85-115%

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Plasma Sample (295 µL) ISTD Add ISTD & Spiking Standard Plasma->ISTD Pretreat Pre-treat with Formic Acid ISTD->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elute Elute & Dilute SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Integration Peak Integration LCMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for Raloxifene bioanalysis in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of raloxifene and its major glucuronide metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs.

References

Troubleshooting & Optimization

Troubleshooting co-elution of Raloxifene N-oxide with other impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the co-elution of Raloxifene N-oxide and other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity?

A1: this compound is a common degradation product of Raloxifene, often formed under oxidative stress.[1] It is also known as Raloxifene EP Impurity C.[2][3] As a potential impurity in the final drug product, its levels must be carefully monitored to ensure the safety and efficacy of the medication. Regulatory authorities require the identification and characterization of any impurity present at a level of more than 0.1%.[1]

Q2: What are other common impurities of Raloxifene that I should be aware of?

A2: Besides this compound, other common process-related and degradation impurities include European Pharmacopoeia (EP) impurities A and B, and the Raloxifene Dimer. A number of other impurities, some of which are novel, have also been identified and characterized in the synthesis of Raloxifene hydrochloride.

Q3: Under what conditions is Raloxifene likely to degrade and form impurities like the N-oxide?

A3: Forced degradation studies have shown that Raloxifene hydrochloride is susceptible to degradation under oxidative and base hydrolysis conditions. Specifically, oxidative stress, for instance from hydrogen peroxide, can lead to the formation of this compound. The drug has been found to be relatively stable under acidic, thermal, and photolytic stress conditions.

Troubleshooting Guide: Co-elution of this compound

This guide addresses the common issue of co-elution of this compound with the parent drug or other impurities during HPLC or UPLC analysis.

Issue: Poor resolution between Raloxifene and this compound.

Initial Checks:

  • System Suitability: Ensure your system suitability tests, including resolution and tailing factor, are passing. If not, address these fundamental issues first.

  • Column Equilibration: Confirm that the column is fully equilibrated with the mobile phase before injection. This can often take 10-20 column volumes.

  • Fresh Mobile Phase and Standards: Prepare fresh mobile phase and sample solutions to rule out degradation or contamination.

Troubleshooting Strategies:

If initial checks do not resolve the co-elution, the following strategies, ranging from simple adjustments to more significant method modifications, can be employed.

1. Mobile Phase Modification:

  • Adjust Organic Solvent Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and may improve resolution.

  • Change Organic Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.

  • Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of Raloxifene (a basic compound) and its impurities, thereby affecting their retention and improving separation. A lower pH (around 3.0-4.0) is often used to reduce peak tailing of basic compounds.

2. Gradient Elution Optimization:

For gradient methods, a shallower gradient around the elution time of the co-eluting peaks can significantly enhance resolution.

3. Column and Temperature Adjustments:

  • Change Column Chemistry: If mobile phase adjustments are insufficient, switching to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl-hexyl phase) can provide different selectivity.

  • Adjust Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve chromatographic efficiency and may alter selectivity, leading to better separation.

Experimental Protocols

Below are representative HPLC and UPLC methodologies for the analysis of Raloxifene and its impurities. These can serve as a starting point for method development and troubleshooting.

High-Performance Liquid Chromatography (HPLC) Method

ParameterCondition
Column Inertsil C8-3 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH₂PO₄, pH adjusted to 3.0 with Orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient A gradient program is typically used.
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Ultra-Performance Liquid Chromatography (UPLC) Method for Stability Indicating Assay

ParameterCondition
Column Extended C18
Mobile Phase 5mM ammonium acetate and methanol (50:50, v/v)
Elution Mode Isocratic
Flow Rate Not specified
Detection UV at 280 nm

Data Presentation

Forced Degradation Study Results for Raloxifene HCl

Stress ConditionObservation
Acid HydrolysisNo degradation observed
Base HydrolysisDegraded to Impurity D and Impurity A
Oxidative HydrolysisDegraded to Impurity C (this compound)
PhotolysisNo degradation observed
Thermal DegradationNo degradation observed

Visualizations

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Co-elution of this compound check_system Initial System Checks (Suitability, Equilibration, Fresh Solutions) start->check_system modify_mp Modify Mobile Phase (Organic Ratio, Solvent Type, pH) check_system->modify_mp Issue Persists optimize_gradient Optimize Gradient Program (Shallow Gradient) modify_mp->optimize_gradient No/Minor Improvement resolved Resolution Achieved modify_mp->resolved Successful change_column Change Column (Different Stationary Phase) optimize_gradient->change_column Still Co-eluting optimize_gradient->resolved Successful adjust_temp Adjust Temperature change_column->adjust_temp Limited Success change_column->resolved Successful adjust_temp->resolved Successful fail Consult Further adjust_temp->fail Issue Unresolved

Caption: A stepwise workflow for troubleshooting the co-elution of this compound.

Logical Relationship of Raloxifene Degradation

degradation_pathway cluster_stable Stable Under raloxifene Raloxifene HCl oxidative_stress Oxidative Stress (e.g., H₂O₂) raloxifene->oxidative_stress base_hydrolysis Base Hydrolysis (e.g., NaOH) raloxifene->base_hydrolysis n_oxide This compound (Impurity C) oxidative_stress->n_oxide imp_a_d Impurity A & D base_hydrolysis->imp_a_d stable Stable Acid Hydrolysis Acid Hydrolysis Photolysis Photolysis Thermal Stress Thermal Stress

Caption: Formation of key degradation products from Raloxifene under stress conditions.

References

Technical Support Center: Optimizing HPLC Peak Shape for Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak shape of Raloxifene N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in HPLC analysis?

This compound is a known impurity and a potential degradation product of Raloxifene, a selective estrogen receptor modulator.[1][2][3] Accurate quantification of this impurity is crucial for ensuring the quality and safety of Raloxifene drug products. A poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of the analysis by affecting peak integration and resolution from the main Raloxifene peak and other impurities.[4]

Q2: What are the common causes of poor peak shape for this compound?

Like its parent compound Raloxifene, this compound is a basic compound.[5] The primary cause of poor peak shape, particularly peak tailing, in reversed-phase HPLC is the secondary interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. Other contributing factors can include column overload, inappropriate mobile phase pH, and column degradation.

Q3: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor. At a mid-range pH, residual silanol groups on the silica stationary phase are ionized (negatively charged), while basic compounds like Raloxifene and its N-oxide are protonated (positively charged). This leads to strong secondary ionic interactions that cause peak tailing. By lowering the mobile phase pH (typically to around 3.0-4.0), the silanol groups become protonated and thus neutral, which minimizes these undesirable interactions and improves peak shape.

Q4: What type of HPLC column is recommended for the analysis of this compound?

For the analysis of basic compounds like Raloxifene and its impurities, base-deactivated columns are highly recommended. Columns such as Inertsil C8 or C18 are commonly used. These columns have a reduced number of accessible silanol groups, which helps to minimize peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with the HPLC peak shape of this compound.

Issue 1: Peak Tailing

Peak tailing is the most common issue observed for this compound, characterized by an asymmetric peak with a drawn-out trailing edge.

G start Peak Tailing Observed check_ph Is Mobile Phase pH between 3.0 and 4.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0-4.0 using an acid like phosphoric acid. check_ph->adjust_ph No check_column Is a base-deactivated C8 or C18 column being used? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a base-deactivated column. check_column->change_column No check_modifier Is a mobile phase modifier (e.g., triethylamine) being used? check_column->check_modifier Yes change_column->check_modifier add_modifier Add a competing base like 0.1% triethylamine to the mobile phase. check_modifier->add_modifier No check_overload Is the column overloaded? check_modifier->check_overload Yes add_modifier->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes end Peak Shape Improved check_overload->end No reduce_concentration->end

Caption: A logical workflow for troubleshooting peak tailing of this compound.

ParameterCondition ACondition BEffect on Peak Shape
Mobile Phase pH pH 6.8pH 3.5Lowering the pH significantly reduces peak tailing.
Mobile Phase Ratio Water:Acetonitrile (20:80)Phosphate Buffer:Acetonitrile (67:33)A higher aqueous content can increase retention and may improve resolution.
Modifier No Modifier0.3% TriethylamineAddition of a competing base can mask silanol interactions and improve symmetry.
Issue 2: Poor Resolution Between Raloxifene and this compound

Insufficient separation between the parent drug and its N-oxide impurity can lead to inaccurate quantification.

G start Poor Resolution modify_mobile_phase Modify Mobile Phase Composition start->modify_mobile_phase adjust_gradient Adjust Gradient Slope start->adjust_gradient change_temp Change Column Temperature start->change_temp change_column Change Column Chemistry start->change_column end Resolution Improved modify_mobile_phase->end adjust_gradient->end change_temp->end change_column->end

Caption: Key strategies for improving the resolution between Raloxifene and this compound.

ParameterAdjustmentRationale
Organic Solvent Ratio Decrease the percentage of organic solvent (e.g., acetonitrile).Increases retention times and may enhance separation.
Gradient Elution Switch from isocratic to a shallow gradient elution.Can improve the resolution of closely eluting peaks.
Column Temperature Increase the temperature (e.g., to 30-40°C).Can improve efficiency and alter selectivity.
Flow Rate Decrease the flow rate.Increases the number of theoretical plates and can improve resolution.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Raloxifene and this compound

This protocol is a representative method for achieving good peak shape and resolution.

1. Mobile Phase Preparation (0.01 M Phosphate Buffer pH 3.0 and Acetonitrile)

  • Aqueous Component:

    • Weigh 1.36 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 (±0.05) with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Mix the filtered phosphate buffer and HPLC-grade acetonitrile in a ratio of 67:33 (v/v).

    • Degas the mobile phase using sonication or vacuum for at least 15 minutes.

2. Chromatographic Conditions

ParameterValue
Column Inertsil C8-3, 250 x 4.6 mm, 5 µm
Mobile Phase 0.01 M KH₂PO₄ (pH 3.0): Acetonitrile (67:33, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30°C
Injection Volume 20 µL

3. System Suitability

  • Prepare a solution containing both Raloxifene and this compound.

  • Perform at least five replicate injections.

  • Acceptance Criteria:

    • Tailing factor for the Raloxifene peak should be less than 2.0.

    • Resolution between the Raloxifene and this compound peaks should be not less than 2.0.

    • The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Protocol 2: Sample Preparation
  • Accurately weigh about 50.0 mg of the Raloxifene sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Take 5.0 mL of this solution and transfer it to a 50.0 mL volumetric flask.

  • Dilute to volume with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Raloxifene N-oxide, with a specific focus on resolving peak tailing issues.

Troubleshooting Guide

This guide is designed to help researchers and scientists diagnose and resolve peak tailing and other common chromatographic problems observed during the analysis of this compound.

Question: Why is my this compound peak tailing?

Peak tailing for basic compounds like this compound in RP-HPLC is a frequent issue, often leading to poor peak integration and inaccurate quantification. The primary cause is typically secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] Several factors can contribute to this phenomenon.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Resolution A Peak Tailing Observed for This compound B Adjust Mobile Phase pH A->B Start Here C Incorporate Mobile Phase Additive B->C If tailing persists H Symmetrical Peak Achieved B->H If resolved D Evaluate Column Chemistry C->D If tailing persists C->H If resolved E Optimize Mobile Phase Composition D->E If minor tailing remains D->H If resolved F Check for Column Overload E->F If all peaks are broad/tailing E->H If resolved G Inspect System for Extra-Column Volume F->G If issue is concentration-dependent F->H If resolved G->H If hardware issues are ruled out

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Detailed Troubleshooting Steps:

  • Mobile Phase pH Adjustment: this compound is a basic compound. Lowering the pH of the mobile phase to a range of 2.5-3.5 protonates the residual silanol groups on the stationary phase, minimizing their secondary interactions with the analyte.[3][4] This is often the most effective initial step to improve peak shape.

  • Use of Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) can effectively mask the active silanol sites, thereby reducing peak tailing.[2]

  • Column Selection:

    • End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically deactivated.

    • Base-Deactivated Columns: Employ columns specifically marketed as "base-deactivated" or intended for the analysis of basic compounds.

    • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-organic particles, which can shield the silanol groups.

  • Mobile Phase Composition:

    • Organic Modifier: The choice of organic solvent can influence peak shape. Acetonitrile and methanol have different selectivities, and one may provide better peak symmetry than the other.

    • Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing. To check for this, dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure that all connections are secure and that the tubing is of an appropriate internal diameter and length for the system.

Question: My peaks are broad, in addition to tailing. What should I do?

Broad peaks can be caused by several factors, often in conjunction with the causes of tailing.

  • Column Degradation: The column may be contaminated or have developed a void at the inlet. Flushing the column with a strong solvent or, if permissible by the manufacturer, back-flushing may resolve the issue. If not, the column may need replacement.

  • Low Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion. Ensure the flow rate is optimized for the column dimensions.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase. Injecting a sample in a significantly stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

The most common cause is the interaction between the basic N-oxide functional group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase in the HPLC column.

Q2: How does adjusting the mobile phase pH help to reduce peak tailing?

By lowering the mobile phase pH (e.g., to pH 2.5-3.5), the silanol groups on the stationary phase become protonated (Si-OH). This reduces their ability to interact with the positively charged (protonated) basic analyte, leading to a more symmetrical peak shape.

Q3: Are there any alternatives to using triethylamine (TEA) as a mobile phase additive?

Yes, while TEA is a common choice, other amine modifiers can be used. Alternatively, using a modern, high-purity, base-deactivated, or end-capped column may eliminate the need for a mobile phase additive altogether.

Q4: Can the column temperature affect peak shape?

Yes, operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the stability of this compound at higher temperatures.

Q5: What is a good starting point for HPLC method development for this compound?

A good starting point would be to use a C18 or C8 end-capped column with a mobile phase consisting of a phosphate or acetate buffer (pH 3.0) and acetonitrile in a gradient or isocratic elution.

Experimental Protocols

Below are detailed methodologies for RP-HPLC analysis of Raloxifene and its related compounds, which can be adapted for this compound.

Protocol 1: Isocratic RP-HPLC Method

This method is suitable for the routine analysis and quantification of Raloxifene.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (60:40 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 284 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-60 µg/mL).

Protocol 2: Gradient RP-HPLC Method for Impurity Profiling

This gradient method is designed for the separation of Raloxifene from its potential impurities, including this compound.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Inertsil C8-3, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M KH2PO4, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 33% B

    • 5-15 min: 33% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 33% B

    • 22-30 min: 33% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

Table 1: Summary of Recommended HPLC Columns for this compound Analysis

Column TypeStationary PhaseDimensions (mm)Particle Size (µm)Key Feature
StandardC18 or C84.6 x 1505General purpose
Base-DeactivatedC184.6 x 2505Reduced silanol activity
End-cappedC184.6 x 1503.5Minimized secondary interactions
Hybrid ParticleC184.6 x 1002.7Improved pH stability

Table 2: Comparison of Mobile Phase Conditions for Improved Peak Shape

ConditionMobile Phase ComponentTypical Value/RangeRationale
pHPhosphate or Acetate Buffer2.5 - 3.5Protonates silanol groups to reduce secondary interactions.
AdditiveTriethylamine (TEA)0.05 - 0.1% (v/v)Masks active silanol sites.
Organic ModifierAcetonitrile or Methanol30 - 70%Varying selectivity can impact peak shape.
Buffer StrengthPhosphate or Acetate Salts10 - 50 mMMaintains stable pH.

Logical Relationship Diagram: Causes and Solutions for Peak Tailing

G cluster_cause Potential Causes of Peak Tailing cluster_solution Solutions C1 Silanol Interactions S1 Use End-capped/Base-Deactivated Column C1->S1 S2 Lower Mobile Phase pH (2.5-3.5) C1->S2 S3 Add Competing Base (e.g., TEA) C1->S3 C2 Inappropriate Mobile Phase pH C2->S2 C3 Column Overload S4 Reduce Sample Concentration C3->S4 C4 Poor Column Condition S5 Flush or Replace Column C4->S5 C5 Extra-Column Volume S6 Minimize Tubing Length/Diameter C5->S6

Caption: Relationship between causes of peak tailing and their respective solutions.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Raloxifene N-oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Raloxifene N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry methods for improved sensitivity and accurate detection of this critical analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is the primary degradation product of Raloxifene HCl, a selective estrogen receptor modulator (SERM).[1] Its presence can be an indicator of drug substance degradation during manufacturing or storage.[1][2] Sensitive and accurate detection is crucial for quality control, impurity profiling, and stability studies of Raloxifene formulations.[2][3]

Q2: What are the common challenges in achieving high sensitivity for this compound detection by LC-MS/MS?

Common challenges include:

  • Low ionization efficiency: The chemical properties of this compound might not be optimal for efficient ionization in common ESI or APCI sources.

  • Matrix effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Poor chromatographic resolution: Inadequate separation from the parent drug, Raloxifene, or other isomers and impurities can lead to ion suppression and inaccurate measurements.

  • Analyte instability: Raloxifene and its derivatives can be susceptible to degradation under certain sample processing and storage conditions.

Q3: What are the typical mass transitions (MRM) for Raloxifene and its related compounds?

Multiple reaction monitoring (MRM) transitions are crucial for selective and sensitive detection. While specific transitions for this compound are not explicitly detailed in the provided search results, the precursor ion would be expected at m/z 490.17 (M+H)+, which is 16 Da higher than Raloxifene (m/z 474.17). Based on typical fragmentation patterns of similar compounds, a common product ion would likely be m/z 112, corresponding to the piperidine ring fragment.

Here are some reported transitions for Raloxifene:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Raloxifene474112
Raloxifene-d4 (IS)478116

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Question: I am observing a very low signal for this compound, close to the limit of detection of my instrument. How can I improve the signal intensity?

Answer: Low signal intensity can stem from several factors, including suboptimal ionization, inefficient sample extraction, or matrix effects. Here are some steps to troubleshoot this issue:

  • Optimize Mass Spectrometer Source Parameters:

    • Ionization Mode: Raloxifene and its metabolites are typically analyzed in positive ionization mode (ESI+).

    • Source Parameters: Systematically optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) to maximize the signal for your specific analyte and instrument.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. For Raloxifene and its metabolites, mixed-mode cation exchange SPE cartridges have demonstrated good recoveries.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from the matrix. Optimization of the extraction solvent and pH is crucial for achieving high recovery.

    • Protein Precipitation (PPT): While simpler, PPT is often less effective at removing all matrix interferences, particularly phospholipids.

  • Enhance Chromatographic Performance:

    • Column Selection: Consider using a column with a different stationary phase. A pentafluorophenyl (PFP) column can offer alternative selectivity compared to traditional C18 columns and may improve peak shape and resolution.

    • Mobile Phase Optimization: Adjusting the organic-to-aqueous ratio, the pH of the aqueous phase (e.g., using formic acid or ammonium formate), or the gradient profile can significantly impact analyte retention and peak shape.

Issue 2: Significant Ion Suppression or Enhancement

Question: The signal intensity of my this compound standard is significantly different when I analyze it in a biological matrix compared to a pure solvent. How can I mitigate these matrix effects?

Answer: Ion suppression or enhancement is a common manifestation of matrix effects. The most effective way to combat this is by improving the sample cleanup process and optimizing chromatographic conditions.

  • Refine Sample Preparation: As mentioned in the previous section, employing a more rigorous sample preparation method like SPE is highly recommended to remove interfering matrix components.

  • Chromatographic Separation: Ensure that this compound is chromatographically well-separated from other matrix components. Adjusting the LC gradient can help to move the analyte to a cleaner region of the chromatogram.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. Raloxifene-d4 is commonly used as an internal standard for Raloxifene analysis and would be a suitable starting point if a SIL-IS for the N-oxide is unavailable.

Issue 3: Poor Peak Shape and Inconsistent Retention Times

Question: My chromatograms for this compound show tailing peaks and the retention time is shifting between injections. What could be the cause?

Answer: Poor peak shape and retention time variability often point to issues with the analytical column or interactions with the mobile phase.

  • Column Conditioning and Equilibration: Ensure the column is properly conditioned and equilibrated with the mobile phase before each analytical run. A stable baseline is a good indicator of a well-equilibrated system.

  • Mobile Phase Composition: The pH of the mobile phase can significantly affect the peak shape of basic compounds like this compound. Using a mobile phase with a suitable buffer (e.g., ammonium acetate or formic acid) can improve peak symmetry.

  • Check for Contamination: Column contamination from previous injections can lead to peak tailing and shifting retention times. Implement a robust column washing procedure between analytical runs.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Determination of Raloxifene and its Metabolites in Human Plasma

This protocol is adapted from a method developed for Raloxifene and its glucuronide metabolites and can serve as a starting point for optimizing this compound detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Use a SOLAµ™ SCX 96-well plate for extraction.
  • Condition the plate with methanol followed by water.
  • Load the plasma sample (pre-treated as necessary).
  • Wash the plate to remove interferences.
  • Elute the analytes with an appropriate solvent.

2. Liquid Chromatography (LC)

  • Column: Hypersil GOLD™ PFP (pentafluorophenyl) HPLC column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard analytical columns.

3. Mass Spectrometry (MS)

  • Instrument: A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™).
  • Ionization: Positive ion electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Synthesis of this compound Reference Standard

This protocol is based on the synthesis of this compound as a reference impurity.

  • Dissolve Raloxifene hydrochloride in a mixture of dichloromethane (DCM), methanol, and a dilute sodium hydroxide solution.

  • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the reaction mixture.

  • Stir the reaction for approximately 24 hours, monitoring its completion by HPLC.

  • Quench the reaction with a sodium thiosulfate solution.

  • Filter and wash the resulting solid to obtain this compound.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Raloxifene Analysis

ParameterSettingReference
LC Column Hypersil GOLD PFP
X-Terra RP-8 (250x4.6 mm)
Mobile Phase Acetonitrile and 10mM Ammonium Formate (pH 3.0)
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Instrument Triple Quadrupole (e.g., TSQ Vantage)
API-3000 LC-MS/MS

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Raloxifene

ParameterRaloxifeneRaloxifene-4-glucuronideRaloxifene-6-glucuronideReference
Linear Range 0.02 - 2 ng/mL3 - 300 ng/mL0.6 - 60 ng/mL
R² Coefficient 0.9950.9960.995

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Loading Elution Elution SPE->Elution Wash & Elute LC_Separation LC Separation (PFP Column) Elution->LC_Separation Injection MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound in plasma.

Troubleshooting_Logic Start Low Sensitivity Issue Ionization Optimize Ion Source (Voltage, Temp, Gas) Start->Ionization SamplePrep Improve Sample Prep (SPE vs. LLE/PPT) Start->SamplePrep Chromatography Enhance Chromatography (Column, Mobile Phase) Start->Chromatography MatrixEffects Check for Matrix Effects Ionization->MatrixEffects SamplePrep->MatrixEffects Chromatography->MatrixEffects UseIS Use Stable Isotope-Labeled IS MatrixEffects->UseIS Yes Improved Sensitivity Improved MatrixEffects->Improved No UseIS->Improved

Caption: A logical troubleshooting workflow for addressing low sensitivity in this compound detection.

References

Technical Support Center: Analysis of Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Raloxifene N-oxide during HPLC and UPLC analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound, focusing on its on-column stability.

Issue 1: Increase in Raloxifene Peak Area with a Corresponding Decrease in this compound Peak Area

Problem: You observe a decrease in the expected peak area for this compound and a simultaneous increase in the peak area of the parent drug, Raloxifene, suggesting on-column reduction of the N-oxide.

Possible Causes and Solutions:

CauseRecommended Solution
Active Metal Surfaces in HPLC System Metal surfaces in standard stainless-steel columns, frits, and tubing can act as reducing sites, especially with certain mobile phases.[1] Consider using columns with bio-inert or passivated hardware to minimize these interactions.[1][2]
Mobile Phase Composition Highly acidic mobile phases, while common for Raloxifene analysis, might contribute to the instability of the N-oxide on certain stationary phases. Evaluate the stability of this compound in your mobile phase by incubating a standard solution for several hours and re-injecting to check for degradation.
Column Temperature Elevated column temperatures can sometimes promote on-column reactions. Try reducing the column temperature to see if the degradation is minimized, while ensuring adequate peak shape and resolution.
Stationary Phase Interactions While less common for reduction, interactions with the stationary phase chemistry could play a role. If using a standard C18 or C8 column, consider trying a different stationary phase chemistry to see if the degradation profile changes.

Experimental Protocol: Evaluating On-Column Reduction

  • Prepare Standards: Prepare a pure standard of this compound and a mixed standard containing both Raloxifene and this compound in your mobile phase.

  • Inject on Different Hardware: If available, inject the standards onto both a standard stainless-steel column and a column with bio-inert hardware.

  • Compare Peak Areas: Compare the peak area ratios of Raloxifene to this compound between the two systems. A significantly higher ratio on the stainless-steel column suggests on-column reduction.

Issue 2: Appearance of a New Peak Identified as this compound During the Analysis of Raloxifene

Problem: When analyzing a sample of Raloxifene, a peak corresponding to this compound appears or increases in size over subsequent injections, indicating on-column oxidation of Raloxifene.

Possible Causes and Solutions:

CauseRecommended Solution
High pH Mobile Phase Mobile phases with high pH, especially those containing ammonium hydroxide, have been shown to promote the on-column oxidation of tertiary amines to their N-oxides.
Active Metal Surfaces Metal ions from stainless-steel components can catalyze oxidation reactions on the column.
Dissolved Oxygen in Mobile Phase Inadequately degassed mobile phase can be a source of oxygen, promoting oxidation.

Experimental Protocol: Minimizing On-Column Oxidation of Raloxifene

  • Mobile Phase Preparation: Ensure thorough degassing of your mobile phase using sonication or helium sparging.

  • Hardware Considerations: As with on-column reduction, the use of bio-inert or passivated columns and system components is highly recommended to prevent metal-catalyzed oxidation.

  • pH Optimization: If your separation allows, consider using a mobile phase with a lower pH (e.g., around 2.5-3.5 with formic acid or phosphoric acid), as this is a common practice for Raloxifene analysis and can help minimize on-column oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during chromatographic analysis?

A1: The primary degradation pathway of concern for this compound on-column is its reduction back to the parent drug, Raloxifene. While N-oxides are generally stable, they can be susceptible to reduction under certain conditions, potentially influenced by the active metal surfaces in the HPLC system.

Q2: How can I confirm the identity of a suspected this compound peak?

A2: A common method to confirm the identity of an N-oxide is through chemical reduction. Treating a sample with a mild reducing agent like titanium (III) chloride (TiCl₃) will selectively reduce the N-oxide to its corresponding amine (Raloxifene). A subsequent injection will show a decrease in the N-oxide peak and an increase in the Raloxifene peak, confirming its identity.

Q3: What type of HPLC column is best suited for the analysis of Raloxifene and its N-oxide?

A3: Reversed-phase columns such as C8 and C18 are commonly used for the analysis of Raloxifene and its impurities, including the N-oxide. To minimize on-column degradation, it is highly recommended to use columns with bio-inert or passivated hardware.

Q4: Can the mobile phase pH affect the stability of this compound on-column?

A4: Yes, the mobile phase pH can influence the stability of both Raloxifene and this compound. While high pH mobile phases can promote the oxidation of Raloxifene to its N-oxide, the effect of pH on the on-column reduction of the N-oxide is less well-documented but should be considered. It is recommended to evaluate the stability of your analyte in the chosen mobile phase as part of method development.

Q5: Are there any specific mobile phase additives that can help improve the stability of this compound?

A5: While there is limited direct evidence for additives that specifically stabilize N-oxides on-column, using standard pH modifiers like formic acid, acetic acid, or phosphate buffers to maintain a consistent and appropriate pH is crucial for robust and reproducible chromatography. These additives also help to improve peak shape for basic compounds like Raloxifene.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Instability observe Observe Unexpected Peak Area Changes (Decrease in N-oxide, Increase in Raloxifene) cause1 Potential Cause: On-Column Reduction observe->cause1 cause2 Potential Cause: On-Column Oxidation of Raloxifene observe->cause2 solution1 Solution: Use Bio-inert/Passivated HPLC Hardware cause1->solution1 solution3 Solution: Reduce Column Temperature cause1->solution3 confirm Confirmation Step: Chemical Reduction with TiCl3 cause1->confirm cause2->solution1 solution2 Solution: Optimize Mobile Phase pH (Avoid High pH) cause2->solution2 solution4 Solution: Ensure Thorough Mobile Phase Degassing cause2->solution4 cluster_pathway Potential On-Column Degradation Pathways raloxifene Raloxifene n_oxide This compound raloxifene->n_oxide Oxidation (High pH, Metal Surfaces) n_oxide->raloxifene Reduction (Active Metal Surfaces)

References

Impact of mobile phase pH on Raloxifene N-oxide retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the retention of Raloxifene N-oxide during HPLC analysis.

Troubleshooting Guide

Issue: Poor Peak Shape or Tailing of this compound Peak

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like Raloxifene and its N-oxide is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated analyte and residual acidic silanol groups on the silica-based stationary phase.

    Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 3.0-4.0 is highly recommended.[1] At a lower pH, the basic functional groups of Raloxifene and its N-oxide are fully protonated. This consistent positive charge minimizes interactions with the stationary phase, leading to a more symmetrical peak shape. Phosphate or acetate buffers are commonly used to maintain a stable pH.[1]

Issue: Inconsistent Retention Time of this compound

  • Question: The retention time of my this compound peak is shifting between injections. What should I check?

  • Answer: Fluctuations in retention time are often linked to an unstable mobile phase pH. Even small variations in pH can significantly impact the ionization state of the analyte, thereby affecting its retention.

    Solution:

    • Ensure Proper Buffering: Use a buffer of adequate concentration (typically 10-25 mM) to resist pH changes.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in pH due to the absorption of atmospheric CO2.

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis to guarantee a stable column environment.

Issue: Co-elution of this compound with Raloxifene or Other Impurities

  • Question: I am having difficulty separating the this compound peak from the main Raloxifene peak or other impurities. How can I improve the resolution?

  • Answer: Co-elution indicates that the current chromatographic conditions do not provide sufficient selectivity. Adjusting the mobile phase pH can be a powerful tool to alter the retention of ionizable compounds like Raloxifene and its N-oxide.

    Solution:

    • Systematic pH Adjustment: Methodically adjust the mobile phase pH within the 2.5 to 4.5 range. Since Raloxifene and this compound may have slightly different pKa values, changing the pH can alter their relative retention times and improve separation.

    • Organic Modifier: Modifying the type or concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can also significantly impact selectivity.

    • Column Temperature: Optimizing the column temperature can influence the separation by affecting the viscosity of the mobile phase and the kinetics of mass transfer.

Frequently Asked Questions (FAQs)

  • Question: What is the general effect of increasing the mobile phase pH on the retention of this compound?

  • Answer: Raloxifene is a basic compound, and its N-oxide derivative is also expected to have basic properties. In reversed-phase chromatography, increasing the mobile phase pH will decrease the degree of protonation of a basic analyte. This makes the molecule less polar, leading to a stronger interaction with the non-polar stationary phase and, consequently, an increase in retention time.

  • Question: Why is a low mobile phase pH (e.g., 3.0-4.0) generally recommended for the analysis of Raloxifene and its impurities?

  • Answer: A low pH ensures that basic analytes like Raloxifene and this compound are fully and consistently protonated. This has two main advantages:

    • Improved Peak Shape: It minimizes undesirable secondary interactions with the silica backbone of the stationary phase, reducing peak tailing.[1]

    • Robust Retention: It ensures that small fluctuations in the mobile phase pH do not lead to significant changes in retention time, making the method more reproducible.

  • Question: What is the pKa of this compound?

Data Presentation

Since direct quantitative data comparing the retention time of this compound at various pH values is not available in the literature, the following table summarizes the expected qualitative impact of mobile phase pH on its chromatographic behavior in reversed-phase HPLC.

Mobile Phase pHExpected Ionization State of this compoundExpected Retention TimeExpected Peak Shape
< 3.0 Fully Protonated (Cationic)ShorterSymmetrical
3.0 - 4.0 Fully Protonated (Cationic)ModerateSymmetrical
> 4.0 Partially to Fully NeutralLongerPotentially Broader/Tailing

Experimental Protocols

Representative HPLC Method for the Analysis of Raloxifene and this compound

This protocol is a general example based on commonly cited methods.[1] Optimization may be required for specific applications.

1. Materials and Reagents:

  • Raloxifene Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common starting point is a ratio of 60:40 (v/v) buffer to acetonitrile.

  • Buffer Preparation: Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 287 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of Raloxifene and this compound in a suitable diluent (e.g., mobile phase).

  • From the stock solution, prepare working standards at the desired concentrations.

4. Sample Preparation:

  • Dissolve the sample containing Raloxifene and its impurities in the diluent to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Visualizations

Raloxifene_Retention cluster_pH Mobile Phase pH cluster_Ionization Ionization State of this compound cluster_Retention Retention on C18 Column Low_pH Low pH (e.g., 3.0) Protonated Protonated (Cationic) More Polar Low_pH->Protonated Leads to High_pH Higher pH (e.g., > 5.0) Neutral Neutral Less Polar High_pH->Neutral Leads to Shorter_RT Shorter Retention Time Protonated->Shorter_RT Results in Longer_RT Longer Retention Time Neutral->Longer_RT Results in Troubleshooting_Workflow Problem Poor Peak Shape or Retention Time Shift Check_pH Is Mobile Phase pH Stable and in 3.0-4.0 Range? Problem->Check_pH Adjust_pH Adjust pH to 3.0-4.0 with Buffer Check_pH->Adjust_pH No Check_Equilibration Is the System Fully Equilibrated? Check_pH->Check_Equilibration Yes Adjust_pH->Check_Equilibration Equilibrate Equilibrate System for Longer Period Check_Equilibration->Equilibrate No Resolution Problem Resolved Check_Equilibration->Resolution Yes Equilibrate->Resolution

References

Method robustness testing for Raloxifene N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Raloxifene N-oxide, a potential impurity and degradation product of Raloxifene. The information is intended for researchers, scientists, and drug development professionals to assist with method robustness testing and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it important to monitor?

This compound is an oxidized impurity of Raloxifene.[1][2][3] It can form during the synthesis of Raloxifene or as a degradation product under oxidative stress conditions.[1][4] Regulatory authorities require the identification and characterization of impurities present at levels of more than 0.1% to ensure the quality and safety of the active pharmaceutical ingredient (API). Therefore, a robust analytical method is necessary to separate and quantify this compound.

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like Raloxifene and its N-oxide is a common issue in reversed-phase HPLC, often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Raloxifene has basic functional groups. Lowering the pH of the mobile phase to around 3.0-4.0 ensures that the analyte is protonated, which can minimize interactions with silanol groups and improve peak shape.

  • Use of a Highly Deactivated Column: Employ a column with end-capping to reduce the number of accessible silanol groups.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine, into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q3: I am observing poor resolution between the Raloxifene and this compound peaks. How can I improve the separation?

Inadequate resolution can compromise the accuracy of quantification. Here are several approaches to enhance separation:

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

  • Change the Organic Modifier: If using methanol, consider switching to acetonitrile, or vice versa. The difference in solvent selectivity can alter the elution profile.

  • Modify the Flow Rate: Reducing the flow rate can lead to better separation efficiency, although it will increase the run time.

  • Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide different selectivity and improve resolution. A longer column or one with a smaller particle size can also increase efficiency.

  • Adjust the Column Temperature: Using a column oven to control the temperature can improve reproducibility. Sometimes, a slight change in temperature can affect the selectivity and improve resolution.

Q4: My system suitability test is failing for the analysis of this compound. What should I do?

A failed system suitability test indicates that the chromatographic system is not performing adequately for the intended analysis.

Troubleshooting Steps:

  • Review Specific Failure:

    • Resolution: If the resolution between Raloxifene and this compound is below the required value (often >2.0), refer to the troubleshooting guide for poor resolution (Q3).

    • Tailing Factor: If the tailing factor for either peak is out of specification (typically >2.0), consult the troubleshooting guide for peak tailing (Q2).

    • Reproducibility (RSD): If the relative standard deviation (RSD) for peak area or retention time from replicate injections is too high (usually >2.0%), check for leaks in the system, ensure the column is fully equilibrated, and verify the stability of your sample and mobile phase.

  • Equilibrate the System: Ensure the column is thoroughly equilibrated with the mobile phase before initiating the analysis. This may require flushing with 10-20 column volumes.

  • Check System Connections: Loose fittings or leaks can lead to poor performance.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is a general guideline based on commonly reported methods for the analysis of Raloxifene and its impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium acetate or phosphate buffer pH 3.5) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 v/v ratio.

  • Flow Rate: 0.7 - 1.0 mL/minute

  • Detection Wavelength: 280 nm or 284 nm

  • Injection Volume: 10 - 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing Raloxifene and potential impurities in the diluent to achieve a known concentration.

  • System Suitability: Inject the system suitability solution (a mixture of Raloxifene and this compound) five times. Verify that the system suitability parameters (resolution, tailing factor, and reproducibility) meet the predefined criteria.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of Raloxifene and this compound. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: Robustness Testing for the Analytical Method

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameters to Vary:

  • Flow Rate: ± 10% of the nominal flow rate.

  • Mobile Phase Composition: ± 2% absolute in the organic solvent proportion.

  • Mobile Phase pH: ± 0.2 units.

  • Column Temperature: ± 5 °C.

  • Detection Wavelength: ± 2 nm.

Procedure:

  • For each parameter variation, prepare and analyze a system suitability solution and a sample solution.

  • Evaluate the impact of each variation on the critical performance characteristics of the method, such as resolution between Raloxifene and this compound, tailing factor, and the quantification of this compound.

  • The results should demonstrate that the method remains reliable under these varied conditions.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Raloxifene

Forced degradation studies are crucial to demonstrate the stability-indicating nature of an analytical method.

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis0.1N - 1.0N HCl12 - 24 hoursRaloxifene is generally stable or shows minimal degradation.
Base Hydrolysis0.1N - 1.0N NaOH12 - 24 hoursDegradation of Raloxifene is observed.
Oxidative Hydrolysis3.0% H2O212 - 24 hoursSignificant degradation of Raloxifene is observed, with the formation of degradation products including likely N-oxide.
Thermal Degradation70 - 80 °C24 hoursRaloxifene is generally stable.
Photolytic DegradationUV light (254 nm or 352 nm)24 hoursRaloxifene is generally stable or shows slight degradation.

Table 2: Example of Robustness Testing Data for an HPLC Method

This table illustrates typical results from a robustness study.

Parameter VariedVariationResolution (Raloxifene/Raloxifene N-oxide)Tailing Factor (this compound)Assay of this compound (% Label Claim)
Nominal -2.81.30.15
Flow Rate +10%2.61.30.15
-10%3.01.40.16
Mobile Phase pH +0.22.71.20.14
-0.22.91.40.15
Organic Solvent +2%2.51.30.15
-2%3.11.30.16

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_report Outcome prep_std Prepare Standards & System Suitability Solution sys_suit Perform System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis eval_sys_suit Evaluate System Suitability Results sys_suit->eval_sys_suit quant Quantify Raloxifene N-oxide analysis->quant pass Method Passes eval_sys_suit->pass Criteria Met fail Method Fails (Troubleshoot) eval_sys_suit->fail Criteria Not Met quant->pass

Caption: Workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_issues Common Problems cluster_causes Potential Causes cluster_solutions Solutions start Analytical Issue Identified peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution sys_suit_fail System Suitability Failure start->sys_suit_fail cause_tailing1 Silanol Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_res1 Suboptimal Mobile Phase poor_resolution->cause_res1 cause_res2 Inappropriate Column poor_resolution->cause_res2 cause_ssf1 System Not Equilibrated sys_suit_fail->cause_ssf1 cause_ssf2 Leaks or Hardware Issue sys_suit_fail->cause_ssf2 sol_tailing1 Adjust Mobile Phase pH cause_tailing1->sol_tailing1 sol_tailing2 Reduce Sample Load cause_tailing2->sol_tailing2 sol_res1 Optimize Organic/Aqueous Ratio cause_res1->sol_res1 sol_res2 Try Different Column Chemistry cause_res2->sol_res2 sol_ssf1 Increase Equilibration Time cause_ssf1->sol_ssf1 sol_ssf2 Check System Connections cause_ssf2->sol_ssf2

Caption: Troubleshooting logic for common HPLC issues in Raloxifene analysis.

References

Technical Support Center: Optimal Column Selection for Raloxifene Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Raloxifene and its impurities. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation.

Troubleshooting Guide

Peak Shape Problems

Question: I am observing significant peak tailing for the Raloxifene peak. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like Raloxifene is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's basic functional groups and acidic residual silanol groups on the silica-based stationary phase.[1] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Raloxifene has basic functional groups. Lowering the pH of the mobile phase to around 3.0 will ensure that Raloxifene is protonated, which can reduce its interaction with silanol groups and improve peak shape.[1][2] A phosphate buffer is commonly used to maintain a consistent pH.[2]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing peak tailing.

  • Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can minimize the presence of accessible silanol groups.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Question: My peaks are broad and not sharp. What could be the cause?

Answer: Broad peaks can result from several factors, including issues with the column, mobile phase, or system hardware.

  • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing the column (if the manufacturer's instructions permit) to wash out contaminants. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks. Ensure your flow rate is optimized for your column dimensions.

  • High Sample Load: Injecting too much sample can overload the column, resulting in broad and asymmetric peaks.[1]

Resolution and Co-elution Issues

Question: I am seeing poor resolution between Raloxifene and one of its known impurities (e.g., Raloxifene-N-Oxide). How can I improve the separation?

Answer: Achieving adequate resolution between closely eluting compounds is critical for accurate impurity profiling. Here are some approaches to enhance separation:

  • Modify Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between early eluting peaks.

    • Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Change Column Chemistry: If adjusting the mobile phase is insufficient, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide a different selectivity and potentially resolve the co-eluting peaks.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate impurities that are either weakly or strongly retained. A shallow gradient can effectively improve the resolution of closely eluting peaks.

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and may alter selectivity, potentially leading to better resolution.

Question: Several impurity peaks are eluting very close to the main Raloxifene peak. What is the best strategy to separate them?

Answer: When dealing with impurities that are structurally similar to the parent compound, achieving separation can be challenging.

  • Optimize the Gradient Program: A shallow gradient around the elution time of Raloxifene can help to resolve these closely related impurities.

  • Column Selectivity: Consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a C8 or a phenyl-based column might offer different selectivity and improve the separation of these critical pairs.

Baseline and System Suitability Problems

Question: My baseline is noisy and drifting. What are the possible causes and solutions?

Answer: A stable baseline is essential for accurate quantification, especially of low-level impurities.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can cause baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

    • Poor Mixing: If you are using a gradient, ensure the solvents are being mixed properly by the pump.

    • Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminated solvents can lead to baseline drift and ghost peaks.

  • System Leaks: Check all fittings and connections for any signs of leaks.

  • Detector Issues: A dirty flow cell or a failing lamp can be a source of noise. Flush the flow cell and check the lamp's energy output.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Raloxifene?

A1: Several process-related and degradation impurities of Raloxifene have been identified. Some of the commonly reported impurities include Raloxifene-N-Oxide, European Pharmacopoeia (EP) Impurity A, and EP Impurity B. One study identified eight impurities, including four new ones, during the synthesis of Raloxifene hydrochloride.

Q2: What type of HPLC column is best suited for Raloxifene impurity analysis?

A2: The majority of published methods for Raloxifene and its impurities utilize reversed-phase columns, with C18 and C8 being the most common stationary phases. The choice between C18 and C8 will depend on the specific impurities you are trying to separate. A C18 column will generally provide more retention for hydrophobic compounds, while a C8 may offer different selectivity.

Q3: What is the recommended mobile phase composition?

A3: A common mobile phase for the analysis of Raloxifene and its impurities consists of a mixture of an aqueous buffer (often phosphate or acetate) and an organic solvent (typically acetonitrile). The pH of the aqueous buffer is usually adjusted to the acidic range (around 3.0-4.5) to ensure the protonation of Raloxifene and its basic impurities, which helps in achieving good peak shapes.

Q4: How do I prepare the mobile phase?

A4: To prepare the mobile phase, you will need to:

  • Prepare the Aqueous Buffer: Accurately weigh the appropriate amount of the buffer salt (e.g., potassium dihydrogen phosphate) and dissolve it in HPLC-grade water. Adjust the pH to the desired level using an acid like phosphoric acid.

  • Filter the Buffer: Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Mix the Mobile Phase: Measure the required volumes of the filtered buffer and HPLC-grade acetonitrile for your specific method.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using an online degasser, sonication, or helium sparging for at least 15 minutes to remove dissolved gases.

Q5: What detection wavelength is recommended for Raloxifene and its impurities?

A5: Raloxifene has a UV absorbance maximum at approximately 280-287 nm. This wavelength range is commonly used for the detection of both Raloxifene and its impurities.

Data Presentation

Table 1: Comparison of HPLC Methods for Raloxifene Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil C8-3 (250 x 4.6 mm, 5 µm)X-Terra RP-8 (250 x 4.6 mm)Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH2PO4, pH 3.010 mM Ammonium Formate, pH 3.0Water:Acetonitrile (20:80 v/v), pH 3.5
Mobile Phase B AcetonitrileAcetonitrileN/A (Isocratic)
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Detection UV at 280 nmUV at 280 nmUV at 284 nm
Column Temp. Not Specified45°CNot Specified

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Raloxifene and its Impurities

This protocol is based on a stability-indicating HPLC method for the determination of Raloxifene and its related substances.

1. Materials and Reagents:

  • Raloxifene Hydrochloride Reference Standard

  • Known Impurity Reference Standards

  • Potassium Dihydrogen Phosphate (KH2PO4), HPLC grade

  • Orthophosphoric Acid, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

2. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Inertsil C8 (150 x 4.6 mm, 3.5 µm particle size)

  • Data acquisition and processing software.

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 0.01M KH2PO4 buffer and adjust the pH to 4.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 60 40
    20 20 80
    25 20 80
    26 90 10

    | 30 | 90 | 10 |

5. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of Raloxifene and known impurities in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to the desired concentration for analysis.

  • Sample Solution: Accurately weigh and dissolve the sample containing Raloxifene in the diluent to achieve a target concentration.

6. System Suitability:

  • Inject a system suitability solution containing Raloxifene and a known, closely eluting impurity.

  • The system is deemed suitable for use if the resolution between the two peaks is greater than 2.0, the tailing factor for the Raloxifene peak is not more than 1.5, and the relative standard deviation for replicate injections is not more than 2.0%.

Mandatory Visualization

G cluster_0 Troubleshooting Poor Peak Resolution Start Poor Resolution Observed CheckSystem Check System Suitability (Resolution, Tailing Factor) Start->CheckSystem ModifyMP Modify Mobile Phase CheckSystem->ModifyMP Fails ResolutionOK Resolution Acceptable CheckSystem->ResolutionOK Passes AdjustOrganic Adjust Organic Solvent Ratio ModifyMP->AdjustOrganic Yes ChangeColumn Change Column Chemistry ModifyMP->ChangeColumn No Improvement AdjustOrganic->CheckSystem Re-evaluate ChangeOrganic Change Organic Solvent (e.g., ACN to MeOH) AdjustOrganic->ChangeOrganic ChangeOrganic->CheckSystem Re-evaluate C8_C18 Switch between C8 and C18 ChangeColumn->C8_C18 Yes OptimizeGradient Optimize Gradient Program ChangeColumn->OptimizeGradient No Improvement C8_C18->CheckSystem Re-evaluate Phenyl Try a Phenyl Column C8_C18->Phenyl Phenyl->CheckSystem Re-evaluate ShallowGradient Introduce a Shallow Gradient Around Eluting Peaks OptimizeGradient->ShallowGradient Yes AdjustTemp Adjust Column Temperature OptimizeGradient->AdjustTemp No Improvement ShallowGradient->CheckSystem Re-evaluate AdjustTemp->CheckSystem Re-evaluate

References

Validation & Comparative

A Comparative Stability Analysis of Raloxifene and Its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stability of Raloxifene and its primary oxidative degradation product, Raloxifene N-oxide. The information presented herein is compiled from various scientific sources to support research and development in the pharmaceutical field.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in those at high risk.[1][2] Like many pharmaceuticals, Raloxifene can degrade under various environmental conditions, with this compound being a significant degradation product, particularly under oxidative stress.[3][4] Understanding the comparative stability of the parent drug and its N-oxide is crucial for formulation development, stability testing, and ensuring the safety and efficacy of the final drug product.

Comparative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Raloxifene under various stress conditions as reported in the literature. While direct comparative stability data for pure this compound is limited in the reviewed literature, its formation as a primary degradation product under oxidative conditions provides insight into its relative stability.

Stress ConditionRaloxifene Degradation (%)This compound FormationReference(s)
Acidic Hydrolysis
0.1N HCl (24 hours)< 15Not reported as a major degradant[5]
1.0 M HCl (24 hours)> 50Not reported as a major degradant
0.5N HCl (12 hours)No degradation observedNot formed
Alkaline Hydrolysis
0.1N NaOH (24 hours)< 15Not reported as a major degradant
0.5N NaOH (12 hours)Degradation observedNot formed
Oxidative Degradation
3% H₂O₂~50 (HPLC), ~10 (MEKC)Primary degradation product
3.0% H₂O₂ (12 hours)Degradation to Impurity C (likely N-oxide)Formed
In presence of peroxides from excipientsIncreased formationPrimary degradation product
Thermal Degradation
80°C (24 hours)No significant degradationNot reported as a major degradant
70°C (24 hours)No degradation observedNot formed
Photolytic Degradation
UV-A radiation (352 nm, 24 hours)No significant degradationNot reported as a major degradant
UV light (254 nm, 24 hours)No degradation observedNot formed
Humidity
84-98% RH (180 days)Increased degradation with increased humidityMentioned as a known impurity

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies of Raloxifene, based on methodologies cited in the scientific literature.

Preparation of Stock Solution

A stock solution of Raloxifene Hydrochloride is typically prepared by dissolving the substance in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acidic Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 0.1N to 1.0 M HCl) and kept at a specific temperature (e.g., room temperature or elevated) for a defined period (e.g., 24 hours). The solution is then neutralized with a base before analysis.

  • Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a basic solution (e.g., 0.1N to 0.5N NaOH) and maintained at a specific temperature for a set duration (e.g., 12-24 hours). Neutralization with an acid is performed prior to analysis.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3.0% H₂O₂), and kept at room temperature for a specified time (e.g., 12-24 hours), protected from light.

  • Thermal Degradation: A solid sample or a solution of Raloxifene is exposed to elevated temperatures (e.g., 70-80°C) in an oven for a defined period (e.g., 24 hours).

  • Photolytic Degradation: A solid sample or a solution of Raloxifene in a quartz cuvette is exposed to UV and/or visible light in a photostability chamber for a specified duration.

Sample Analysis

Degraded samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common approach involves a reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector at a wavelength of approximately 280-287 nm.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Raloxifene Stock Solution acid Acidic Hydrolysis (e.g., 0.1N HCl) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) stock->alkali oxidative Oxidative Degradation (e.g., 3% H₂O₂) stock->oxidative thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize hplc HPLC Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a typical forced degradation study of Raloxifene.

Raloxifene Signaling Pathway via Estrogen Receptor

G cluster_cell Target Cell (e.g., Osteoblast) cluster_nucleus Nucleus cluster_response Cellular Response ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Regulates BoneFormation ↑ Bone Formation ↓ Bone Resorption Gene->BoneFormation Leads to Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Complex Raloxifene-ER Complex ER->Complex Complex->ERE Binds to

Caption: Simplified signaling pathway of Raloxifene via the Estrogen Receptor.

Mechanism of Action and the Role of N-oxidation

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus). This selective activity is the basis for its therapeutic benefits. The binding of Raloxifene to the estrogen receptor induces a conformational change in the receptor, which then interacts with estrogen response elements (EREs) on the DNA to modulate the transcription of target genes.

The formation of this compound involves the oxidation of the nitrogen atom in the piperidine ring. While specific studies on the estrogen receptor binding affinity and pharmacological activity of this compound are not widely available, N-oxidation can potentially alter the molecule's polarity, size, and ability to interact with the receptor binding pocket. This could lead to a modified or diminished biological activity compared to the parent Raloxifene molecule. Further research is needed to fully elucidate the pharmacological profile of this compound.

References

In Vitro Biological Activity of Raloxifene N-oxide Versus Parent Drug: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant data gap regarding the in vitro biological activity of Raloxifene N-oxide, the N-oxide metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. Extensive searches have not yielded any studies that directly investigate or report on the biological effects of this specific metabolite. Consequently, a direct quantitative comparison with the parent drug, Raloxifene, is not feasible at this time.

This guide will therefore focus on providing a detailed overview of the well-documented in vitro biological activity of Raloxifene and its major known metabolites, the glucuronide and sulfate conjugates, to offer a relevant, albeit indirect, comparison.

Introduction to Raloxifene and its Metabolism

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[1] Its therapeutic effects are mediated through its differential agonist and antagonist activities on estrogen receptors (ERs) in various tissues.[1] In bone, it acts as an estrogen agonist, while in breast and uterine tissues, it functions as an estrogen antagonist.[2]

The metabolism of Raloxifene is extensive, with the primary pathways being glucuronidation and sulfation. The major metabolites identified are Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.[3][4] Sulfated metabolites of Raloxifene have also been identified and studied for their biological activity. Notably, N-oxidation does not appear to be a major metabolic route for Raloxifene, which likely explains the absence of research on the biological activity of this compound.

Comparative Biological Activity: Raloxifene vs. Major Metabolites

While data for this compound is unavailable, studies on its major glucuronide and sulfate metabolites provide insight into how metabolic changes can affect the activity of the parent compound.

Estrogen Receptor Binding Affinity and Antiproliferative Activity

Quantitative data from in vitro studies consistently demonstrate that the major glucuronide metabolites of Raloxifene are significantly less active than the parent drug.

CompoundEstrogen Receptor (ER) AffinityAntiproliferative Activity (MCF-7 Cells)Reference
Raloxifene HighPotent Inhibitor
Glucuronide Conjugates Little to no affinity>100-fold less potent than Raloxifene

In contrast, sulfated metabolites of Raloxifene have been shown to possess pro-apoptotic activity in breast cancer cell lines. One study found that the benzothiophene sulfate metabolite of Raloxifene was approximately twice as potent at inducing apoptosis in MCF-7 and MDA-MB-231 cells compared to the phenolic sulfate metabolite.

In Vitro Biological Activity of Raloxifene

The parent drug, Raloxifene, has been extensively studied in various in vitro models.

Effects on Breast Cancer Cells
  • Antiproliferative Effects: Raloxifene inhibits the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7.

  • Induction of Apoptosis: Studies have shown that sulfated metabolites of Raloxifene can induce apoptosis in breast cancer cells.

Effects on Bone Cells
  • Osteoclasts: Raloxifene has been shown to inhibit bone resorption in vitro.

  • Osteoblasts: It can promote the activity of osteoblasts, the cells responsible for bone formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the biological activity of compounds like Raloxifene.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]estradiol, for binding to the estrogen receptor.

  • Preparation of ER: Estrogen receptor protein is prepared from a suitable source, such as uterine cytosol from immature rats or recombinant human ER.

  • Incubation: A constant amount of ER and radiolabeled estradiol are incubated with varying concentrations of the test compound (e.g., Raloxifene).

  • Separation: The receptor-bound and unbound radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to determine the concentration of the compound that causes a 50% inhibition of cell growth (IC50).

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binding & Conformational Change HSP Heat Shock Proteins ER->HSP Bound (Inactive) Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Transcription Gene Transcription (Agonist/Antagonist Effect) ERE->Transcription Dimer->ERE Binds to DNA

Caption: Estrogen Receptor Signaling Pathway of Raloxifene.

General Experimental Workflow for In Vitro Activity Comparison

ExperimentalWorkflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CompoundPrep Prepare Stock Solutions (Raloxifene & Metabolites) BindingAssay Estrogen Receptor Binding Assay CompoundPrep->BindingAssay ProliferationAssay Cell Proliferation Assay (e.g., MTT) CompoundPrep->ProliferationAssay GeneExpression Gene Expression Analysis (e.g., qPCR) CompoundPrep->GeneExpression CellCulture Culture Target Cells (e.g., MCF-7, Osteoblasts) CellCulture->ProliferationAssay CellCulture->GeneExpression DataAnalysis Calculate IC50 / EC50 Values BindingAssay->DataAnalysis ProliferationAssay->DataAnalysis GeneExpression->DataAnalysis Comparison Compare Potency & Efficacy DataAnalysis->Comparison

Caption: Experimental Workflow for In Vitro Comparison.

References

Toxicological Assessment of Raloxifene N-oxide Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive toxicological comparison between Raloxifene and its N-oxide impurity is currently limited by the scarcity of publicly available data for Raloxifene N-oxide. While this compound is a known impurity and potential metabolite of Raloxifene, a widely used selective estrogen receptor modulator (SERM), its specific toxicological profile has not been extensively characterized in published literature. This guide provides a detailed overview of the known toxicological data for Raloxifene and outlines the standard experimental protocols that would be necessary to assess the safety of its N-oxide impurity.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for Raloxifene. No equivalent data has been found in the public domain for this compound.

Toxicological EndpointSpeciesRoute of AdministrationValueReference
Acute Toxicity (LD50) RatOral>5000 mg/kg[1]
MonkeyOral>1000 mg/kg[1]
Genotoxicity
In vitro Ames Test--Non-mutagenic[2]
In vivo Micronucleus TestRatOralNon-genotoxic[2]
In vivo DNA Adduct FormationRat-No DNA adducts in liver[2]
Reproductive Toxicity
Effects on Fertility (Female)RatOralDisrupted estrous cycles at ≥1 mg/kg
Developmental ToxicityRatOralIncreased pre- and post-implantation loss at 0.1, 1, or 10 mg/kg

Experimental Protocols for Toxicological Assessment

A thorough toxicological assessment of this compound would necessitate a series of in vitro and in vivo studies. The following are detailed methodologies for key experiments that would be critical for a comparative evaluation.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) and compare it to Raloxifene.

  • Cell Lines: Human cell lines relevant to Raloxifene's target tissues, such as MCF-7 (breast cancer), and a non-target cell line like HepG2 (liver).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound and Raloxifene (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured, and the IC50 values are calculated from the dose-response curves.

Genotoxicity Assays
  • Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

  • Methodologies:

    • Bacterial Reverse Mutation Assay (Ames Test):

      • Various strains of Salmonella typhimurium and Escherichia coli are exposed to different concentrations of this compound, with and without metabolic activation (S9 mix).

      • The number of revertant colonies is counted to determine the mutagenic potential.

    • In Vitro Micronucleus Test:

      • Human or mammalian cells are treated with this compound.

      • After treatment, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Objective: To determine the acute toxic effects and the LD50 of a single oral dose of this compound.

  • Species: Typically rats or mice.

  • Methodology:

    • A single dose of this compound is administered orally to a small number of animals.

    • The animals are observed for signs of toxicity and mortality for at least 14 days.

    • Based on the outcome, the dose for the next set of animals is adjusted up or down.

    • This stepwise procedure allows for the estimation of the LD50 with a reduced number of animals.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the toxicological assessment process and the biological activity of Raloxifene, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Risk Assessment Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Acute Toxicity\n(e.g., LD50) Acute Toxicity (e.g., LD50) Cytotoxicity Assays\n(e.g., MTT)->Acute Toxicity\n(e.g., LD50) Genotoxicity Assays\n(e.g., Ames Test, Micronucleus) Genotoxicity Assays (e.g., Ames Test, Micronucleus) Genotoxicity\n(e.g., In vivo Micronucleus) Genotoxicity (e.g., In vivo Micronucleus) Genotoxicity Assays\n(e.g., Ames Test, Micronucleus)->Genotoxicity\n(e.g., In vivo Micronucleus) Metabolic Stability Metabolic Stability Repeat-Dose Toxicity\n(Sub-acute/Sub-chronic) Repeat-Dose Toxicity (Sub-acute/Sub-chronic) Acute Toxicity\n(e.g., LD50)->Repeat-Dose Toxicity\n(Sub-acute/Sub-chronic) Determination of\nNOAEL, LOAEL Determination of NOAEL, LOAEL Repeat-Dose Toxicity\n(Sub-acute/Sub-chronic)->Determination of\nNOAEL, LOAEL Comparison with\nParent Compound (Raloxifene) Comparison with Parent Compound (Raloxifene) Genotoxicity\n(e.g., In vivo Micronucleus)->Comparison with\nParent Compound (Raloxifene) Developmental and\nReproductive Toxicity (DART) Developmental and Reproductive Toxicity (DART) Developmental and\nReproductive Toxicity (DART)->Comparison with\nParent Compound (Raloxifene) Safety Margin Calculation Safety Margin Calculation Determination of\nNOAEL, LOAEL->Safety Margin Calculation Comparison with\nParent Compound (Raloxifene)->Safety Margin Calculation Regulatory Submission Regulatory Submission Safety Margin Calculation->Regulatory Submission Test Substance\n(this compound) Test Substance (this compound) Test Substance\n(this compound)->Cytotoxicity Assays\n(e.g., MTT) Test Substance\n(this compound)->Genotoxicity Assays\n(e.g., Ames Test, Micronucleus)

Caption: Experimental workflow for toxicological assessment of a pharmaceutical impurity.

G Raloxifene Raloxifene Estrogen Receptor (ERα/ERβ) Estrogen Receptor (ERα/ERβ) Raloxifene->Estrogen Receptor (ERα/ERβ) Binds to Co-activators Co-activators Estrogen Receptor (ERα/ERβ)->Co-activators Agonist action (e.g., in bone) Co-repressors Co-repressors Estrogen Receptor (ERα/ERβ)->Co-repressors Antagonist action (e.g., in breast) Gene Transcription Gene Transcription Co-activators->Gene Transcription Activates Co-repressors->Gene Transcription Inhibits Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to

Caption: Simplified signaling pathway of Raloxifene.

Discussion on the Potential Toxicity of this compound

In the absence of direct toxicological data, some inferences can be drawn based on the chemical nature of N-oxide metabolites. N-oxidation is a common metabolic pathway for compounds containing a tertiary amine, such as the piperidine ring in Raloxifene.

  • Potential for Reduced Activity: In many cases, N-oxide metabolites are more polar and less pharmacologically active than the parent drug, leading to faster excretion and potentially lower toxicity.

  • Reversion to Parent Drug: Some N-oxides can be metabolically reduced back to the parent tertiary amine in vivo. If this occurs with this compound, its toxicological profile could be closely linked to that of Raloxifene itself.

  • Formation of Reactive Metabolites: The metabolism of Raloxifene can involve the formation of reactive quinone-type metabolites, which have the potential for cytotoxicity. It would be important to investigate whether the N-oxidation pathway alters the propensity for the formation of these reactive species.

Conclusion

A definitive toxicological assessment and comparison of this compound to Raloxifene is not possible with the currently available public data. The provided information on Raloxifene's toxicology and the outlined experimental protocols serve as a framework for the necessary future studies. A comprehensive evaluation of this compound would require a battery of in vitro and in vivo tests to determine its cytotoxicity, genotoxicity, acute and chronic toxicity, and reproductive and developmental toxicity. Such data would be essential for a complete risk assessment of this impurity in pharmaceutical formulations of Raloxifene.

References

Raloxifene N-oxide and the Estrogen Receptor: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Estrogen Receptor Binding Affinity

The binding affinity of a SERM to the estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its pharmacological activity, influencing its tissue-specific agonist or antagonist effects. The following table summarizes the available quantitative data for Raloxifene and other key SERMs. The data is presented as IC50 or Ki values, where a lower value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (IC50, nM)Binding Affinity (Ki, nM)
Raloxifene ERα0.66[1], 9.28[2]0.188–0.52[3]
ERβ-20.2[3]
Raloxifene N-oxide ERα / ERβData not availableData not available
17β-Estradiol (Endogenous Ligand) ERα0.68[1], 19.520.115 (0.04–0.24)
ERβ1.010.15 (0.10–2.08)
Tamoxifen ER-~1.7
4-Hydroxytamoxifen (Active Metabolite) ERα0.98-
Bazedoxifene ERα26, 23 ± 15-
ERβ99, 89 ± 159-
Lasofoxifene ERα / ERβHigh affinity, similar to estradiol-
Arzoxifene ERα0.4-

Note: The variability in reported binding affinities can be attributed to different experimental conditions, such as the source of the receptor (e.g., human recombinant, rat uterine cytosol) and the specific assay methodology.

While specific data for this compound is absent, studies on other Raloxifene analogs, such as Raloxifene 6-Monomethyl Ether, have shown that modifications to the core structure can significantly impact binding affinity. For instance, the methylation of the 6-hydroxyl group in Raloxifene results in an approximately 20-fold decrease in binding affinity for ERα, with a reported IC50 of 183.2 nM compared to 9.28 nM for Raloxifene. This suggests that the introduction of an N-oxide moiety to the piperidine ring of Raloxifene could similarly alter its interaction with the ligand-binding domain of the estrogen receptor.

Experimental Protocols

The determination of estrogen receptor binding affinity is most commonly achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for an estrogen receptor.

Methodology:

  • Receptor Preparation: A source of estrogen receptors is required. This can be in the form of purified recombinant human ERα or ERβ, or as a cytosolic fraction prepared from estrogen-sensitive tissues, such as the uteri of ovariectomized rats.

  • Radioligand: A high-affinity radiolabeled estrogen, typically tritiated 17β-estradiol ([³H]E₂), is used as the tracer.

  • Assay Procedure:

    • A constant concentration of the estrogen receptor preparation and the radioligand are incubated together.

    • Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.

    • A set of control tubes is included to determine total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled estrogen to saturate the receptors).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration. The percentage of specific binding is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

Fluorescence Polarization (FP) Based Assay

Objective: To determine the binding affinity of a test compound for an estrogen receptor in a non-radioactive format.

Methodology:

  • Reagents: This assay utilizes a fluorescently labeled estrogen derivative (tracer) that binds to the estrogen receptor.

  • Principle: The principle of fluorescence polarization is based on the observation that a small, fluorescently labeled molecule (the tracer) rotates rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a much larger molecule (the estrogen receptor), its rotation is slowed, leading to an increase in the polarization of the emitted light.

  • Assay Procedure:

    • The estrogen receptor and the fluorescent tracer are incubated together.

    • Increasing concentrations of the unlabeled test compound are added.

    • As the test compound competes with the tracer for binding to the receptor, the amount of bound tracer decreases, leading to a decrease in fluorescence polarization.

  • Data Analysis: A competition binding curve is generated by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value is then determined from this curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's potential interactions, the following diagrams illustrate the generalized estrogen receptor signaling pathway and a typical experimental workflow for determining binding affinity.

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE CoReg Co-regulators (Co-activators / Co-repressors) ERE->CoReg Recruitment Gene Target Gene Transcription CoReg->Gene Modulation

Caption: Generalized Estrogen Receptor Signaling Pathway.

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Receptor Source (Recombinant ER or Tissue Cytosol) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Ligand Prepare Radiolabeled Ligand ([³H]E₂) Ligand->Incubation Competitor Prepare Serial Dilutions of Test Compound Competitor->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Plotting Plot % Specific Binding vs. log[Competitor] Quantification->Plotting IC50 Determine IC50 Value (Non-linear Regression) Plotting->IC50

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Genotoxicity Potential: A Comparative Analysis of Raloxifene N-oxide and Raloxifene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity potential of Raloxifene N-oxide and its parent compound, Raloxifene. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the genotoxic profiles of these compounds.

A critical finding of this review is the significant lack of publicly available data on the genotoxicity of this compound. In contrast, Raloxifene has been evaluated in a battery of standard genotoxicity assays. Therefore, this guide will present the available data for Raloxifene and explicitly highlight the data gap for its N-oxide metabolite.

Executive Summary of Genotoxicity Data

The available data from a standard battery of in vitro and in vivo genotoxicity tests indicate that Raloxifene does not possess genotoxic potential. It has tested negative for mutagenicity in the Ames test, did not induce unscheduled DNA synthesis, and did not cause chromosomal damage in the in vivo micronucleus assay. Furthermore, studies have not found evidence of DNA adduct formation in rat liver following Raloxifene administration.

Currently, there is no available data regarding the genotoxicity of this compound.

Quantitative Data Summary

The following table summarizes the results of genotoxicity studies conducted on Raloxifene.

Genotoxicity TestTest SystemConcentration/DoseMetabolic Activation (S9)ResultReference
Raloxifene
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNot specifiedWith and withoutNegative[1]
Unscheduled DNA Synthesis (UDS)Rat hepatocytesNot specifiedNot applicableNegative[1]
In Vivo Micronucleus TestMouse bone marrowNot specifiedNot applicableNegative[1]
DNA Adduct FormationRat liverNot specifiedNot applicableNo adducts detected
In Vivo Micronucleus TestWistar-Hannover rat peripheral blood750 μ g/animal/day for 30 daysNot applicableNegative
This compound
All standard genotoxicity assaysNot applicableNot applicableNot applicableNo data available

Experimental Protocols

Detailed methodologies for the key genotoxicity assays performed on Raloxifene are outlined below. These protocols are based on standardized guidelines for such tests.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test compound (Raloxifene) in a minimal medium lacking histidine.

  • Plating: The treated bacteria are plated on minimal agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

In Vivo Micronucleus Assay

The in vivo micronucleus test is used to evaluate the potential of a test substance to induce chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Methodology:

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Dosing: The test substance (Raloxifene) is administered to the animals, usually via the intended clinical route of administration, at multiple dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.

  • Tissue Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.

  • Slide Preparation: The collected cells are smeared onto microscope slides and stained with a DNA-specific stain.

  • Microscopic Analysis: The polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. A minimum of 2000 PCEs per animal is typically analyzed. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the negative control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a clastogenic or aneugenic effect.

Visualizations

Experimental Workflow Diagrams

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strains Select S. typhimurium strains (e.g., TA98, TA100) mix_no_s9 Mix strains with Raloxifene (-S9) strains->mix_no_s9 s9_prep Prepare S9 metabolic activation mix mix_s9 Mix strains with Raloxifene and S9 mix (+S9) s9_prep->mix_s9 compound_prep Prepare Raloxifene concentrations compound_prep->mix_no_s9 compound_prep->mix_s9 plate Plate mixture onto minimal glucose agar mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare with negative and positive controls count->compare result Determine mutagenic potential compare->result

Caption: Workflow of the Ames Test for mutagenicity assessment.

Micronucleus_Assay_Workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_slide_prep Slide Preparation cluster_analysis Microscopic Analysis animals Select animal model (e.g., mice, rats) dosing Administer Raloxifene at multiple dose levels animals->dosing sampling Collect bone marrow or peripheral blood dosing->sampling controls Include negative and positive control groups controls->dosing smear Prepare smears on microscope slides sampling->smear stain Stain with DNA- specific dye smear->stain score Score micronucleated PCEs (min. 2000/animal) stain->score toxicity Assess bone marrow toxicity (PCE/NCE ratio) stain->toxicity compare Compare with control groups score->compare result Determine clastogenic/ aneugenic potential compare->result

Caption: Workflow of the in vivo micronucleus assay for clastogenicity assessment.

Discussion and Conclusion

The available evidence from a standard set of genotoxicity assays suggests that Raloxifene is not genotoxic. It did not induce gene mutations in bacteria, nor did it cause DNA damage or chromosomal aberrations in mammalian systems in vitro and in vivo. One study even suggested a potential antimutagenic effect of Raloxifene in female rats with persistent estrus, where it decreased the number of micronucleated polychromatic erythrocytes.

The primary limitation in a direct comparison of the genotoxicity of Raloxifene and this compound is the complete absence of data for the N-oxide metabolite. This compound is identified as an impurity in the synthesis of Raloxifene, and its toxicological profile, particularly its genotoxicity, has not been reported in the scientific literature.

For researchers and professionals in drug development, this highlights a critical data gap. While Raloxifene appears to have a favorable genotoxicity profile, the potential risks associated with its N-oxide impurity cannot be assessed without dedicated studies. It is recommended that the genotoxicity of this compound be evaluated using a standard battery of tests, including the Ames test, an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test, to enable a comprehensive risk assessment. Until such data becomes available, a direct and objective comparison of the genotoxic potential of this compound and Raloxifene is not feasible.

References

Unraveling the Fate of Raloxifene: A Comparative Analysis of Its Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a pharmaceutical compound is paramount. This guide provides a comprehensive comparative analysis of the degradation pathways of Raloxifene, a selective estrogen receptor modulator. By examining its behavior under various stress conditions—hydrolytic, oxidative, photolytic, and microbial—this document offers valuable insights supported by experimental data to aid in the development of stable formulations and predict its environmental fate.

Raloxifene hydrochloride can degrade through several pathways, including hydrolysis, oxidation, and photodegradation. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents or microorganisms. Forced degradation studies are instrumental in identifying potential degradation products and elucidating the chemical stability of the drug.

Comparative Degradation under Forced Conditions

Forced degradation studies expose Raloxifene to stress conditions to accelerate its decomposition. These studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.

Under acidic conditions (0.1 N HCl), Raloxifene has shown to be relatively stable, with minimal degradation observed.[1] In contrast, it is susceptible to degradation under basic conditions (0.1 N NaOH), leading to the formation of impurities such as Impurity D and Impurity A.[1] Oxidative stress, simulated by exposure to hydrogen peroxide, results in the formation of degradation products like Impurity C and N-oxides.[1][2][3] Photodegradation also occurs, though to a lesser extent than oxidative or base-catalyzed degradation.

Stress ConditionReagent/ConditionObservationDegradation ProductsReference
Acid Hydrolysis 0.1 N HClStable, no significant degradationNot observed
Base Hydrolysis 0.1 N NaOHDegradation observedImpurity A, Impurity D
Oxidative 3% H₂O₂Significant degradationImpurity C, N-oxide, Quinoids
Photolytic UV light (352 nm)Slight degradationUnspecified degradation products
Thermal 80°CStable, no significant degradationNot observed

Environmental Fate: Hydrolysis and Biodegradation

The environmental persistence and fate of Raloxifene are largely determined by its hydrolysis and biodegradation rates.

Hydrolysis: The rate of hydrolysis of Raloxifene is pH-dependent. In a 28-day study at 25°C, the hydrolysis half-life was found to be 1001 days at pH 5, 410 days at pH 7, and significantly shorter at 90 days at pH 9, indicating that degradation is faster under alkaline conditions. At an elevated temperature of 50°C for 5 days, the percentage of hydrolysis was 8.02% at pH 5, 10.61% at pH 7, and 23.81% at pH 9.

pHTemperatureHalf-life (days)% Hydrolysis (5 days)Reference
525°C1001-
725°C410-
925°C90-
550°C-8.02%
750°C-10.61%
950°C-23.81%

Biodegradation: In the presence of sewage solids, Raloxifene undergoes rapid biodegradation. In a system containing 0.470 g/L of sludge solids, the biodegradation half-life was a mere 7.17 hours. In a longer-term 28-day aerobic-aquatic biodegradation study with a lower sludge concentration (30 mg/L), the half-life was 37 days. This suggests that municipal wastewater treatment plants are likely effective in removing Raloxifene.

Sludge Solids ConcentrationHalf-lifeReference
0.470 g/L7.17 hours
30 mg/L37 days

Microbial Degradation: The gut microbiome also plays a role in the metabolism of Raloxifene. Raloxifene is extensively glucuronidated in the intestine and liver. Gut microbes can reverse this process through deglucuronidation, potentially contributing to the enterohepatic recycling of the drug.

Degradation Pathways and Products

The degradation of Raloxifene leads to the formation of several byproducts, the nature of which depends on the degradation pathway.

  • Base-catalyzed hydrolysis primarily yields Impurity A and Impurity D.

  • Oxidative degradation is more complex, leading to the formation of Impurity C, N-oxides, and potentially toxic quinoid species, such as diquinone methide and o-quinones. The formation of these quinoids represents a potential toxic pathway.

Raloxifene_Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation Raloxifene Raloxifene Impurity_A Impurity A Raloxifene->Impurity_A NaOH Impurity_D Impurity D Raloxifene->Impurity_D NaOH Impurity_C Impurity C Raloxifene->Impurity_C H₂O₂ N_Oxide N-Oxide Raloxifene->N_Oxide H₂O₂ Quinoids Quinoids (diquinone methide, o-quinones) Raloxifene->Quinoids H₂O₂ Photo_Products Photodegradation Products Raloxifene->Photo_Products UV Light Biodegradation_Products Biodegradation Products Raloxifene->Biodegradation_Products Microorganisms

Figure 1: Raloxifene degradation pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are generalized protocols for forced degradation studies based on published literature.

1. Acidic and Alkaline Hydrolysis:

  • Prepare a standard stock solution of Raloxifene hydrochloride.

  • For acidic degradation, mix the stock solution with an equal volume of 0.1 N HCl.

  • For alkaline degradation, mix the stock solution with an equal volume of 0.1 N NaOH.

  • Keep the solutions at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a standard stock solution of Raloxifene hydrochloride.

  • Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analyze the samples at appropriate time intervals using HPLC.

3. Photolytic Degradation:

  • Prepare a solution of Raloxifene hydrochloride in a suitable solvent (e.g., methanol).

  • Place the solution in a quartz cuvette within a photostability chamber.

  • Expose the sample to UV-A radiation (e.g., 352 nm) for a specified duration (e.g., 24 hours).

  • Analyze the samples using HPLC.

4. Thermal Degradation:

  • Store a solid sample of Raloxifene hydrochloride in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Alternatively, a solution can be exposed to heat.

  • Dissolve the heat-stressed solid sample in a suitable solvent before analysis by HPLC.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions cluster_results Data Analysis start Start: Raloxifene Sample (Bulk Drug or Formulation) acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidative (e.g., 3% H₂O₂) start->oxidation photolytic Photolytic (UV/Vis Light) start->photolytic thermal Thermal (e.g., 80°C) start->thermal analysis Sample Analysis (e.g., HPLC, UPLC) acid->analysis base->analysis oxidation->analysis photolytic->analysis thermal->analysis identification Identification of Degradation Products analysis->identification quantification Quantification of Raloxifene and Degradants analysis->quantification pathway Elucidation of Degradation Pathway identification->pathway quantification->pathway end End: Stability Profile pathway->end

Figure 2: Experimental workflow for forced degradation.

Conclusion

This comparative analysis demonstrates that Raloxifene is susceptible to degradation under basic, oxidative, and photolytic conditions, while remaining relatively stable under acidic and thermal stress. The primary degradation pathways lead to the formation of specific impurities, with oxidative degradation also posing a potential risk of forming toxic quinoid species. In environmental settings, Raloxifene is expected to degrade relatively quickly, particularly in the presence of microorganisms found in wastewater treatment facilities. This comprehensive understanding of Raloxifene's degradation profile is essential for the development of robust and safe pharmaceutical formulations and for assessing its environmental impact.

References

A Comparative Guide to the In Vivo Metabolism of Raloxifene and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo metabolic pathways of raloxifene and other prominent Selective Estrogen Receptor Modulators (SERMs), including tamoxifen, bazedoxifene, and lasofoxifene. A key differentiator in the metabolism of these compounds is the absence of significant N-oxidation for raloxifene, a pathway that is relevant for other SERMs like tamoxifen.

Key Metabolic Pathways: A Comparative Overview

Raloxifene undergoes extensive first-pass metabolism, with glucuronide conjugation being the principal biotransformation pathway. In stark contrast, tamoxifen is metabolized through a more complex network of phase I reactions, including N-demethylation, 4-hydroxylation, and N-oxidation, followed by phase II conjugation. Bazedoxifene and lasofoxifene, newer generation SERMs, share a metabolic profile more similar to raloxifene, with glucuronidation playing a major role.

Raloxifene Metabolism

In vivo studies in humans have demonstrated that raloxifene is extensively metabolized to its glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1][2] Notably, no other metabolites, including N-oxide derivatives, have been detected in human plasma.[1][2] Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma, highlighting the efficiency of its first-pass metabolism.[1]

Raloxifene_Metabolism Raloxifene Raloxifene Glucuronidation Glucuronidation (UGT Enzymes) Raloxifene->Glucuronidation Extensive First-Pass Metabolism Raloxifene_Glucuronides Raloxifene-4'-glucuronide Raloxifene-6-glucuronide Raloxifene-6,4'-diglucuronide Glucuronidation->Raloxifene_Glucuronides

Comparative Metabolism of Other SERMs

The metabolic profiles of other SERMs show significant variations, particularly in the involvement of cytochrome P450 (CYP) enzymes and subsequent N-oxidation.

  • Tamoxifen: As a prodrug, tamoxifen requires metabolic activation. Its metabolism is complex, involving N-demethylation by CYP3A4 to N-desmethyltamoxifen, and 4-hydroxylation by CYP2D6 to the potent antiestrogen 4-hydroxytamoxifen. A key secondary metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), is formed through the 4-hydroxylation of N-desmethyltamoxifen by CYP2D6. Furthermore, tamoxifen is metabolized by flavin-containing monooxygenases (FMOs) to tamoxifen N-oxide.

  • Bazedoxifene: Similar to raloxifene, bazedoxifene is extensively metabolized, with glucuronidation being the primary pathway. It undergoes little to no CYP450-mediated metabolism. The major circulating metabolite is bazedoxifene-5-glucuronide.

  • Lasofoxifene: This third-generation SERM is also extensively metabolized. Its metabolic pathways include hydroxylation and direct conjugation with glucuronic acid and sulfuric acid. Phase I oxidation via CYP3A4/5 and CYP2D6 accounts for a significant portion of its metabolism, followed by Phase II conjugation.

Quantitative Comparison of SERM Metabolism

The following table summarizes the key quantitative aspects of the metabolism of raloxifene and its comparators.

FeatureRaloxifeneTamoxifenBazedoxifeneLasofoxifene
Primary Metabolic Pathway GlucuronidationN-demethylation & 4-hydroxylationGlucuronidationOxidation & Glucuronidation/Sulfation
Involvement of CYP450 MinimalExtensive (CYP3A4, CYP2D6)MinimalSignificant (CYP3A4/5, CYP2D6)
Formation of N-oxide Not detected in vivoYes (via FMOs)Not reported as a major pathwayNot reported as a major pathway
Major Metabolites Glucuronide conjugatesN-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen, Tamoxifen N-oxideGlucuronide conjugatesGlucuronide and sulfate conjugates, hydroxylated metabolites
Oral Bioavailability ~2%High~6%Improved compared to other SERMs

Experimental Protocols

The determination of the in vivo metabolic profile of SERMs typically involves the administration of a radiolabeled version of the drug to human subjects or animal models, followed by the analysis of plasma, urine, and feces.

General Workflow for In Vivo Metabolism Study

Experimental_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Dosing Oral Administration of ¹⁴C-labeled SERM Plasma Plasma Dosing->Plasma Urine Urine Dosing->Urine Feces Feces Dosing->Feces Extraction Sample Extraction Plasma->Extraction Urine->Extraction Feces->Extraction Separation HPLC Separation Extraction->Separation Detection LC-MS/MS or Radioactivity Detection Separation->Detection Identification Metabolite Identification Detection->Identification Quantification Metabolite Quantification Detection->Quantification

Key Methodological Steps:

  • Drug Administration: A single oral dose of the ¹⁴C-labeled SERM is administered to healthy volunteers or animal models.

  • Sample Collection: Blood, urine, and fecal samples are collected at various time points post-administration.

  • Sample Preparation: Plasma is separated from blood. Fecal samples are homogenized. Samples are then subjected to extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the drug and its metabolites.

  • Chromatographic Separation: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its various metabolites.

  • Detection and Identification: The separated compounds are detected using a mass spectrometer (LC-MS/MS) for structural elucidation and identification. For radiolabeled studies, a radioactivity detector is used to track all drug-related material.

  • Quantification: The concentration of the parent drug and each metabolite in the biological samples is determined to calculate pharmacokinetic parameters and the relative abundance of each metabolic pathway.

Conclusion

The in vivo metabolism of raloxifene is characterized by extensive and rapid conversion to its glucuronide conjugates, with no significant formation of N-oxide metabolites. This metabolic profile differs substantially from that of tamoxifen, which undergoes complex phase I metabolism including N-oxidation. Newer SERMs like bazedoxifene and lasofoxifene also primarily undergo conjugation reactions, although lasofoxifene has a notable oxidative component to its metabolism. Understanding these distinct metabolic pathways is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes for patients.

References

Evaluating the Clinical Relevance of Raloxifene and Its Major Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of scientific literature exists regarding Raloxifene N-oxide, a potential metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. Extensive metabolic studies have consistently identified glucuronide conjugates as the primary and sole metabolites detected in human plasma. Consequently, this guide will focus on the clinically relevant and well-documented metabolites of Raloxifene: Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide, while also exploring the parent drug's signaling pathways and analytical methodologies for its quantification.

Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] Its therapeutic effects are mediated through tissue-selective estrogen receptor agonism and antagonism.[3] Understanding the metabolic fate of Raloxifene is crucial for a comprehensive assessment of its clinical efficacy and safety profile.

Metabolism and Major Metabolites

Following oral administration, Raloxifene undergoes extensive first-pass metabolism in the liver and intestines, with less than 1% of the dose existing as the unchanged parent drug in plasma.[4][5] The primary metabolic pathway is glucuronidation, leading to the formation of three major metabolites: Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide. These glucuronide conjugates are readily interconverted with Raloxifene through enterohepatic recycling, which contributes to the drug's long elimination half-life of 27 to 32 hours. Notably, cytochrome P450 enzymes are not involved in Raloxifene's metabolism.

Comparative Plasma Concentrations

The table below summarizes the pharmacokinetic parameters of Raloxifene in healthy postmenopausal women. While specific quantitative data for the individual glucuronide metabolites are not extensively detailed in readily available literature, it is established that unconjugated Raloxifene constitutes less than 1% of the total radiolabeled material in plasma, with the glucuronide conjugates comprising the vast majority.

ParameterSingle Dose (60 mg)Multiple Doses (60 mg/day)Reference
Cmax (ng/mL) 0.501.36
AUC (ng·hr/mL) 27.224.2
Elimination Half-life (hours) 27.715.8 - 86.6 (average 32.5)

Clinical Relevance of Metabolites

In vitro studies have shown that the glucuronide conjugates of Raloxifene have significantly lower affinity for the estrogen receptor and are substantially less potent in inhibiting breast cancer cell proliferation compared to the parent compound. However, these metabolites can be converted back to the active parent drug in various tissues, including the liver, lung, spleen, kidney, bone, and uterus. This tissue-specific deconjugation may play a role in the tissue-selective effects of Raloxifene, although differential conversion in target organs has not been definitively observed. Therefore, while the direct activity of the glucuronide metabolites is low, their contribution to the overall clinical effect of Raloxifene through conversion back to the parent drug is significant.

Experimental Protocols

Quantification of Raloxifene in Biological Samples using HPLC-UV

This section details a common method for the determination of Raloxifene in rat tissue, which can be adapted for plasma samples.

1. Sample Preparation:

  • Homogenize 100 µL of tissue sample.

  • Precipitate proteins by adding 200 µL of acetonitrile and 50 µL of methanol.

  • Vortex mix the sample thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (pH 4.0 ± 0.1) in a 33:67 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23°C.

  • Detection: UV detection at a wavelength of 289 nm.

3. Method Validation Parameters:

  • Linearity: The calibration curve is typically linear over a concentration range of 0.0125 to 10.0 µg/mL.

  • Limit of Quantification (LOQ): Approximately 0.008 µg/mL.

  • Precision: Intra- and inter-day coefficients of variation should be less than 10%.

  • Recovery: Assay recovery should be within the range of 95.8% to 104.5%.

Visualizing Key Pathways

Raloxifene Metabolism

Raloxifene_Metabolism Raloxifene Raloxifene Glucuronidation Glucuronidation (Intestines, Liver) Raloxifene->Glucuronidation First-pass metabolism Metabolites Raloxifene-4'-glucuronide Raloxifene-6-glucuronide Raloxifene-6,4'-diglucuronide Glucuronidation->Metabolites Deconjugation Deconjugation (Various Tissues) Metabolites->Deconjugation Enterohepatic Recycling Deconjugation->Raloxifene

Caption: Metabolic pathway of Raloxifene.

Raloxifene Signaling Pathway

Raloxifene_Signaling cluster_cell Target Cell Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex ER->Complex DNA Estrogen Response Element (ERE) in DNA Complex->DNA Binds to Coactivators Coactivators Coactivators->Complex Corepressors Corepressors Corepressors->Complex Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Tissue_Response Tissue-Specific Response (Agonist/Antagonist) Gene_Transcription->Tissue_Response

Caption: Simplified Raloxifene signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Raloxifene N-oxide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental stewardship is paramount when handling research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of Raloxifene N-oxide, a derivative of the selective estrogen receptor modulator, Raloxifene.

Key Hazard Data for Raloxifene (Parent Compound)

The following table summarizes the known hazards associated with Raloxifene, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescription
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
Acute Toxicity Harmful if swallowed or inhaled.[3]
Eye Irritation Causes serious eye irritation.
Skin Irritation Causes skin irritation.

Step-by-Step Disposal Protocol for this compound

This protocol aligns with the guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for managing hazardous pharmaceutical waste.

  • Waste Classification and Segregation:

    • Classification: Treat all solid this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels, and empty vials) as hazardous pharmaceutical waste.

    • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated at the point of generation.

  • Containment and Labeling:

    • Primary Container: Place the waste into a robust, leak-proof container made of a non-reactive material. Ensure the container is securely sealed to prevent accidental spillage.

    • Labeling: The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazard warnings (e.g., "Toxic," "Environmental Hazard")

      • The date when the first item of waste was placed in the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.

    • Incineration: The recommended method for the final disposal of hazardous pharmaceutical waste is incineration in a licensed facility. This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

    • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and is a violation of regulatory standards.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A This compound waste generated B Classify as Hazardous Pharmaceutical Waste A->B C Segregate from non-hazardous waste B->C D Place in a sealed, non-reactive container C->D E Label container with: - 'Hazardous Waste' - 'this compound' - Hazard Symbols - Accumulation Date D->E F Store in a designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for pickup by a licensed hazardous waste contractor G->H I Waste transported for incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Raloxifene N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Prudent Handling of a Pharmaceutical Compound of Unknown Potency

Raloxifene N-oxide is a derivative and degradation product of Raloxifene.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on the known hazards of the parent compound, Raloxifene Hydrochloride, is essential for ensuring laboratory safety. Raloxifene and its related compounds are potent pharmaceutical substances and should be handled with care to avoid exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Raloxifene Hydrochloride.

PPE Component Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.
Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial when working with this compound.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For weighing and aliquoting, a chemical fume hood or a ventilated enclosure is highly recommended to minimize inhalation risks.

Procedural Guidance:

  • Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.

  • Weighing and Transfer:

    • Don all required PPE.

    • Conduct weighing and transfer of the powder within a chemical fume hood or a ventilated enclosure.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to prevent splashing.

    • Cap containers tightly after preparation.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Classification: Treat all this compound waste, including empty containers, contaminated PPE, and experimental materials, as hazardous pharmaceutical waste.

  • Containment:

    • Place solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, labeled, and sealed container.

  • Disposal Route: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Safe Weighing and Solubilization of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and dissolving this compound powder.

  • Preparation and PPE:

    • Verify that the chemical fume hood is functioning correctly.

    • Don a lab coat, chemical-resistant gloves, and safety glasses with side shields. If a fume hood is not available, a NIOSH-approved respirator is mandatory.

  • Weighing:

    • Place an analytical balance inside the chemical fume hood.

    • Use a clean weigh boat and tare the balance.

    • Carefully transfer the desired amount of this compound powder onto the weigh boat using a clean spatula.

    • Record the weight.

  • Solubilization:

    • Place a suitable container (e.g., a vial or flask) with a stir bar on a stir plate inside the fume hood.

    • Carefully transfer the weighed powder into the container.

    • Using a pipette, slowly add the desired solvent to the container.

    • Start stirring until the powder is completely dissolved.

    • Cap the container securely.

  • Cleanup and Disposal:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the balance and the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE and wash hands thoroughly.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) prep_workspace Prepare Clean Workspace in Ventilated Area prep_ppe->prep_workspace weigh_powder Weigh this compound Powder prep_workspace->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution segregate_waste Segregate Hazardous Waste (Solid & Liquid) prepare_solution->segregate_waste clean_workspace Clean Workspace and Equipment prepare_solution->clean_workspace label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via EHS/Licensed Contractor store_waste->dispose_waste remove_ppe Remove PPE clean_workspace->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raloxifene N-oxide
Reactant of Route 2
Raloxifene N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.